Erlotinib D6
Description
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3 |
InChI Key |
AAKJLRGGTJKAMG-XERRXZQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Erlotinib D6 chemical properties and structure
An In-Depth Technical Guide to Erlotinib-D6: Chemical Properties and Structure
Introduction
Erlotinib-D6 is the deuterated form of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[][2] As a stable isotope-labeled internal standard, Erlotinib-D6 is crucial for the accurate quantification of Erlotinib in biological matrices during pharmacokinetic studies and therapeutic drug monitoring, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical properties, structure, relevant experimental protocols, and the signaling pathway associated with Erlotinib's mechanism of action.
Chemical Properties
Erlotinib-D6 is a synthetic, isotopically labeled compound where six hydrogen atoms on the two methoxyethoxy side chains have been replaced with deuterium.[2][3] This substitution results in a higher molecular weight compared to the parent compound, Erlotinib, which allows for its differentiation in mass spectrometry-based assays. The key chemical and physical properties are summarized below.
| Property | Value (Erlotinib-D6 Free Base) | Value (Erlotinib-D6 Hydrochloride) |
| Synonyms | OSI-774 D6, NSC 718781 D6, CP-358774 D6[4][5] | Erlotinib bis-methoxy-d6 hydrochloride[6] |
| Molecular Formula | C₂₂H₁₇D₆N₃O₄[5] | C₂₂H₁₈D₆ClN₃O₄[7][8][9] |
| Molecular Weight | 399.47 g/mol [4][5] | 435.93 g/mol [7][8][10] |
| CAS Number | 1034651-23-4[4][5] | 1189953-78-3[7][10] |
| Appearance | Off-White Solid[9] | Not specified |
| Purity | >95% (HPLC)[10], ≥99% deuterated forms (d1-d6) | Not specified |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] | 2-8°C Refrigerator[9] |
| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine[11] | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride[10][12] |
| SMILES | Not provided in search results | C#CC1=CC(NC2=NC=NC3=CC(OCCOC([2H])([2H])[2H])=C(OCCOC([2H])([2H])[2H])C=C32)=CC=C1.Cl |
Chemical Structure
Erlotinib-D6 is structurally identical to Erlotinib, with the exception of the isotopic labeling. The core structure is a quinazoline ring system, which is substituted at the 4-position with an aminophenylacetylene group. This specific moiety is crucial for its binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. The deuteration occurs on the terminal methyl groups of the two methoxyethoxy side chains attached at the 6- and 7-positions of the quinazoline ring.
Experimental Protocols
Synthesis of Erlotinib Derivatives
The synthesis of Erlotinib and its derivatives typically involves multi-step chemical reactions. A common approach starts from 3,4-dihydroxy benzoic acid or a similar precursor.[13][14] The synthesis can be broadly outlined as follows:
-
O-alkylation: The hydroxyl groups of the starting material are alkylated to introduce the methoxyethoxy side chains.[14]
-
Nitration: A nitro group is introduced into the benzene ring.[15]
-
Reduction: The nitro group is reduced to an amino group. An improved method uses ammonium formate as a hydrogen donor with a palladium/charcoal catalyst, which is safer than using high-pressure hydrogen gas.[13][14]
-
Cyclization: The intermediate is treated with formamide to form the quinazolinone ring system.[15]
-
Chlorination: The hydroxyl group on the quinazolinone ring is replaced with a chlorine atom, often using an agent like thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.[15][16]
-
Nucleophilic Substitution: The final step involves the reaction of the chlorinated quinazoline with 3-ethynylaniline (also known as 3-aminophenylacetylene) in a solvent like isopropanol to yield the final Erlotinib product.[16]
For Erlotinib-D6, deuterated reagents would be used during the O-alkylation step to introduce the labeled methoxyethoxy groups.
Caption: Generalized synthetic workflow for Erlotinib-D6.
Quantification by LC-MS/MS
Erlotinib-D6 is primarily used as an internal standard for the quantification of Erlotinib in biological samples like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common application.
Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is aliquoted.
-
A protein precipitation step is performed by adding a cold organic solvent, such as methanol, which contains a known concentration of the internal standard (Erlotinib-D6).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 g) to pellet the precipitated proteins.
-
The supernatant, containing Erlotinib and Erlotinib-D6, is transferred and may be diluted with a buffer like ammonium acetate before injection into the LC-MS/MS system.
Chromatographic Separation:
-
The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
Mass Spectrometric Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ion transitions for both Erlotinib and Erlotinib-D6. The concentration of Erlotinib in the sample is determined by comparing its peak area ratio to that of the known concentration of the Erlotinib-D6 internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Mechanism of Action and Signaling Pathway
Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[][17] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[18][19] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation after binding to ligands like epidermal growth factor (EGF).[19]
By inhibiting EGFR phosphorylation, Erlotinib blocks the downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.[17][18] The two primary pathways affected are:
-
Ras/Raf/MEK/ERK Pathway: This pathway is heavily involved in cell proliferation and differentiation.[18][19]
-
PI3K/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death).[18][19]
The ultimate effect of blocking these pathways is the induction of cell cycle arrest and apoptosis in cancer cells that overexpress or have activating mutations in EGFR.[][17]
Caption: Erlotinib's inhibition of the EGFR signaling pathway.
References
- 2. Erlotinib D6 HCl | 1189953-78-3 [chemicalbook.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Erlotinib-d6 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Erlotinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. This compound | C22H23N3O4 | CID 24825688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Erlotinib-d6 Hydrochloride | C22H24ClN3O4 | CID 46781490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SMPDB [smpdb.ca]
- 19. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
A Technical Guide to the Synthesis and Isotopic Labeling of Erlotinib-d6
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Erlotinib-d6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Erlotinib and its Deuterated Analog
Erlotinib is a potent, reversible inhibitor of the EGFR tyrosine kinase, a key component in signaling pathways that regulate cell proliferation, differentiation, and survival.[][2] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, Erlotinib effectively blocks the receptor's autophosphorylation and subsequent downstream signaling. This mechanism of action makes it a valuable therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with specific EGFR mutations.[][]
Erlotinib-d6 is a stable isotope-labeled version of Erlotinib, where six hydrogen atoms on the two terminal methoxy groups of the side chains are replaced with deuterium.[4] This isotopic labeling makes Erlotinib-d6 an invaluable tool in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it is used as an internal standard for the accurate quantification of Erlotinib in biological matrices.[5]
Synthesis of Erlotinib-d6
The synthesis of Erlotinib-d6 can be adapted from established synthetic routes for Erlotinib.[6][7][8] The key modification involves the use of a deuterated starting material to introduce the deuterium atoms at the desired positions. A plausible synthetic pathway starts from 3,4-dihydroxybenzoic acid and involves several steps, including etherification with a deuterated reagent, nitration, reduction, cyclization, chlorination, and finally, a nucleophilic substitution.
Synthetic Workflow
Caption: Synthetic workflow for Erlotinib-d6.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Erlotinib-d6, adapted from the synthesis of unlabeled Erlotinib.[6][9]
Step 1: Synthesis of 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoic acid
To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) followed by 1-chloro-2-(trideuteriomethoxy)ethane. The reaction mixture is heated to facilitate the O-alkylation. After completion, the reaction is worked up to yield the crude ester, which is then hydrolyzed with a base (e.g., sodium hydroxide) to afford 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoic acid.
Step 2: Esterification to Ethyl 3,4-bis(2-(trideuteriomethoxy)ethoxy)benzoate
The benzoic acid derivative from the previous step is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed to drive the esterification reaction to completion.
Step 3: Nitration
The ethyl benzoate derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 2-position of the benzene ring, yielding ethyl 2-nitro-4,5-bis(2-(trideuteriomethoxy)ethoxy)benzoate.
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amino group. A common and safer method involves using ammonium formate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[6] This avoids the need for high-pressure hydrogenation.
Step 5: Quinazoline Ring Formation
The resulting aniline derivative is heated with formamide to form the quinazolinone ring system, yielding 6,7-bis(2-(trideuteriomethoxy)ethoxy)quinazolin-4(3H)-one.
Step 6: Chlorination
The quinazolinone is converted to the corresponding 4-chloroquinazoline using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Step 7: Final Coupling to Erlotinib-d6
The 4-chloro-6,7-bis(2-(trideuteriomethoxy)ethoxy)quinazoline is reacted with 3-ethynylaniline in a suitable solvent like isopropanol.[7] The nucleophilic substitution of the chlorine atom by the amino group of 3-ethynylaniline yields the final product, Erlotinib-d6. The product can then be converted to its hydrochloride salt if desired.
Quantitative Data
The following table summarizes typical data for the synthesis of Erlotinib, which can be expected to be similar for its deuterated analog.
| Step | Product | Typical Yield (%) | Purity (%) |
| O-alkylation and Hydrolysis | 3,4-bis(2-methoxyethoxy)benzoic acid | ~99 | >95 |
| Reduction of Nitro Group | 6-aminobenzoic acid derivative | ~92 | >98 |
| Final Synthesis of Erlotinib Hydrochloride | Erlotinib Hydrochloride | ~87.5 | >99.5 |
Data adapted from literature on Erlotinib synthesis.[6][10]
Isotopic Labeling
The isotopic labeling of Erlotinib-d6 is achieved by incorporating deuterium atoms into the molecule at specific positions. In the case of Erlotinib-d6, the deuterium atoms are located on the two methoxy groups of the bis(2-methoxyethoxy) side chains.[4] This is accomplished by using a deuterated starting material, specifically 1-chloro-2-(trideuteriomethoxy)ethane, in the initial O-alkylation step of the synthesis. The deuterium incorporation is expected to be high, with isotopic purity typically exceeding 98 atom % D.[]
Mechanism of Action and Signaling Pathway
Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[11] The two major signaling pathways activated by EGFR are the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Erlotinib competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing its activation and thereby inhibiting these downstream pathways, which ultimately leads to a reduction in tumor cell proliferation and survival.[2]
Caption: Erlotinib's inhibition of the EGFR signaling pathway.
Conclusion
This technical guide has outlined the synthesis, isotopic labeling, and mechanism of action of Erlotinib-d6. The provided synthetic route and experimental protocols offer a framework for the preparation of this important analytical standard. The use of deuterated starting materials is a key aspect of the synthesis, enabling the production of a high-purity isotopically labeled compound. A thorough understanding of Erlotinib's interaction with the EGFR signaling pathway is crucial for its application in cancer research and therapy. The information presented here serves as a valuable resource for scientists and researchers working with Erlotinib and its deuterated analogs.
References
- 2. researchgate.net [researchgate.net]
- 4. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vjs.ac.vn [vjs.ac.vn]
- 11. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Deuterated Erlotinib
This document provides a comprehensive technical overview of the mechanism of action of deuterated erlotinib. It details the core inhibitory function of the parent molecule, erlotinib, on the Epidermal Growth Factor Receptor (EGFR) signaling pathway and explains how selective deuteration modifies its metabolic profile through the kinetic isotope effect. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and development purposes.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Erlotinib is a potent and reversible inhibitor of the EGFR tyrosine kinase. Its mechanism is independent of deuteration and forms the basis of its anti-neoplastic activity.
1.1. The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3][4] The signaling cascade is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This triggers receptor dimerization and the subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways crucial for tumor progression, including the RAS/MAPK and PI3K/AKT/mTOR pathways.[5][6]
1.2. Erlotinib's Inhibitory Action
Erlotinib exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR's intracellular tyrosine kinase domain.[4][7] This reversible binding prevents ATP from accessing the kinase domain, thereby inhibiting the autophosphorylation of the receptor.[7] Without this critical phosphorylation step, the downstream signaling cascades are blocked, leading to a decrease in cancer cell proliferation and an increase in apoptosis (programmed cell death).[5]
Table 1: Inhibitory Activity of Erlotinib Against EGFR
| Target | IC₅₀ (nM) | Assay Type | Notes |
| EGFR (Wild-Type) | 2 | In Vitro Kinase Assay | Potent inhibition of the wild-type receptor.[8] |
| HER2 | 300 - 1000 | Intact Cell Assay | Erlotinib also shows activity against HER2, another member of the ErbB family, at higher concentrations.[9] |
| EGFR (L858R mutant) | Varies | Kinase Assay | Erlotinib is effective against common activating mutations. |
| EGFR (T790M mutant) | >1000 | Kinase Assay | The T790M mutation confers resistance to first-generation TKIs like erlotinib.[4] |
The Role of Deuteration: Modifying Pharmacokinetics
The primary innovation of deuterated erlotinib lies not in altering its mechanism of action, but in enhancing its pharmacokinetic profile. This is achieved through the deuterium kinetic isotope effect (KIE).
2.1. The Kinetic Isotope Effect (KIE)
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. This doubles the mass of the atom, resulting in a carbon-deuterium (C-D) bond that is stronger and more stable than a standard carbon-hydrogen (C-H) bond.[10][11] In drug metabolism, many reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[12] By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of this enzymatic cleavage can be significantly slowed.[12][13] This KIE can lead to reduced metabolic clearance, a longer drug half-life, and increased overall drug exposure (AUC).[11]
2.2. Application to Erlotinib
Erlotinib is metabolized primarily by the hepatic enzyme CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[14] A major metabolic pathway is O-demethylation of its two methoxyethoxy side chains to form the active metabolite OSI-420. Deuterating the hydrogen atoms on these methoxy groups is a key strategy to slow this metabolic process. By reducing the rate of its conversion to metabolites, deuterated erlotinib is designed to remain in its active parent form for a longer period.
Table 2: Predicted Pharmacokinetic Comparison: Erlotinib vs. Deuterated Erlotinib
This table presents the intended and predicted outcomes based on the principles of the kinetic isotope effect. Actual values require direct clinical comparison.
| Pharmacokinetic Parameter | Standard Erlotinib | Deuterated Erlotinib (Predicted) | Rationale for Change |
| Metabolic Clearance (CL) | Higher | Lower | Slower CYP3A4-mediated metabolism due to the KIE. |
| Elimination Half-life (t½) | ~36 hours | Longer | Reduced clearance rate prolongs the time taken to eliminate the drug. |
| Area Under the Curve (AUC) | Standard | Higher | Slower metabolism leads to greater overall drug exposure over time. |
| Peak Plasma Concentration (Cmax) | Standard | Potentially Higher | May increase due to slower first-pass metabolism. |
| Dosing Frequency | Once Daily | Potentially Reduced | A longer half-life could allow for less frequent dosing or lower doses to achieve the same therapeutic effect. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism and metabolic stability of EGFR inhibitors like deuterated erlotinib.
3.1. Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity. It is used to determine the IC₅₀ of an inhibitor.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (Deuterated Erlotinib) and control (Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of deuterated erlotinib and standard erlotinib in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Enzyme Addition: Add 5 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiation: To start the reaction, add 2.5 µL of ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (no enzyme control). Plot the signal against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
3.2. Protocol: In Vitro Metabolic Stability Assay
This assay uses human liver microsomes (HLMs), which are rich in CYP enzymes, to assess the rate at which a compound is metabolized.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (Deuterated Erlotinib) and control (Erlotinib)
-
Acetonitrile with an internal standard (for reaction termination)
-
96-well plates and incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice.
-
Incubation Mix: Prepare an incubation mix in phosphate buffer containing HLMs (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute sample serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). Use this to calculate the in vitro half-life (t½ = 0.693 / k).
Conclusion
The mechanism of action of deuterated erlotinib is fundamentally identical to that of standard erlotinib: the potent and selective inhibition of the EGFR tyrosine kinase. This action blocks critical downstream signaling pathways, thereby reducing cancer cell proliferation and survival. The strategic incorporation of deuterium at sites of metabolic vulnerability is designed to leverage the kinetic isotope effect, slowing down CYP450-mediated metabolism. This modification is predicted to improve the drug's pharmacokinetic profile by increasing its half-life and overall exposure, potentially leading to improved therapeutic efficacy, a more favorable dosing regimen, or a better safety profile. The experimental protocols provided herein offer a robust framework for the preclinical characterization and validation of these properties.
References
- 1. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Erlotinib D6 certificate of analysis and purity
An In-depth Technical Guide on the Certificate of Analysis and Purity of Erlotinib D6
For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled standards like this compound is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the typical data found in a Certificate of Analysis for this compound, details on the analytical methods used to determine its purity, and a look into its mechanism of action.
Physicochemical Properties of this compound
This compound, the deuterated form of Erlotinib, is primarily used as an internal standard in mass spectrometry-based bioanalytical methods.[1] Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | N-(3-ethynylphenyl)-6,7-bis[2-(methoxy-d3)ethoxy]-4-quinazolinamine, monohydrochloride |
| Synonyms | CP-358774-d6, OSI-774-d6 |
| CAS Number | 1189953-78-3 (hydrochloride), 1034651-23-4 (free base)[2] |
| Molecular Formula | C22H17D6N3O4 · HCl[1] |
| Molecular Weight | 435.9 g/mol [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d6)[1] |
| Purity | >95% (HPLC)[3] |
| Appearance | White to off-white crystalline powder[4] |
| Storage Temperature | -20°C[3] |
Purity and Impurity Analysis
The purity of this compound is a critical parameter that is rigorously controlled and documented in its Certificate of Analysis. The presence of impurities can interfere with the quantification of the target analyte, Erlotinib. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for purity assessment.
A Certificate of Analysis for this compound would typically include the following purity-related information:
| Analysis | Specification |
| Purity by HPLC | ≥ 95% |
| Isotopic Enrichment | ≥ 99% Deuterium |
| Identification | Conforms to structure (by 1H-NMR, Mass Spectrometry) |
| Residual Solvents | Within ICH limits |
| Water Content | Specified limit (e.g., <1.0%) |
Experimental Protocols
Detailed experimental protocols are essential for the replication of purity analysis and for the proper use of this compound as an internal standard. Below are typical protocols for HPLC and LC-MS/MS analysis of Erlotinib.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate Erlotinib from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and potassium dihydrogen phosphate buffer (e.g., 15:45:40 v/v/v), with the pH adjusted to 4.5 with orthophosphoric acid.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at a wavelength of 245 nm or 332 nm.[5][6]
-
Run Time: Approximately 6-7 minutes.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is commonly used for the quantification of Erlotinib in biological matrices, using this compound as an internal standard.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.7 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Source Temperature: 150°C
-
Desolvation Temperature: 600°C
-
Collision Gas: Argon
-
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. Below are Graphviz diagrams illustrating a typical experimental workflow for purity analysis and the signaling pathway inhibited by Erlotinib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Enrichment of Erlotinib D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erlotinib D6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document details its synthesis, analytical characterization, and the underlying principles of its application, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction to Erlotinib and Isotopic Labeling
Erlotinib is a potent and selective tyrosine kinase inhibitor that targets the EGFR, a key protein involved in cell proliferation and survival.[1][2] It is an established therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] The isotopic labeling of pharmaceuticals, such as the introduction of deuterium (D) to create this compound, is a critical tool in drug development. Deuterated compounds are chemically similar to their non-deuterated counterparts but have a higher mass. This property makes them ideal internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).
Synthesis of this compound
The isotopic enrichment of Erlotinib to produce this compound involves the introduction of six deuterium atoms. Based on available data for "Erlotinib bis-methoxy-d6 hydrochloride", the deuterium labels are located on the two terminal methoxy groups of the 6,7-bis(2-methoxyethoxy) side chains of the quinazoline core.
A plausible synthetic route to this compound mirrors the established synthesis of Erlotinib, with the key difference being the use of a deuterated alkylating agent. The synthesis can be logically divided into two main stages: the preparation of the deuterated side-chain precursor and its subsequent coupling to the quinazoline core, followed by the final condensation to yield this compound.
Experimental Protocol: Synthesis of the Deuterated Alkylating Agent
A potential precursor for introducing the deuterated methoxyethoxy groups is 1-chloro-2-((methoxy-d3)ethoxy)ethane. The synthesis of this intermediate would likely start from commercially available deuterated methanol (CD3OH).
Step 1: Synthesis of 2-(Methoxy-d3)ethanol
A likely method involves the reaction of ethylene oxide with deuterated methanol in the presence of a catalyst.
-
Reaction: CD3OH + C2H4O → CD3OCH2CH2OH
-
Reagents and Conditions: Deuterated methanol (CD3OH), ethylene oxide, and a suitable catalyst (e.g., a strong base like sodium methoxide or a Lewis acid). The reaction is typically carried out under controlled temperature and pressure.
-
Work-up: The reaction mixture would be neutralized, and the product, 2-(methoxy-d3)ethanol, would be purified by distillation.
Step 2: Chlorination of 2-(Methoxy-d3)ethanol
The resulting deuterated alcohol is then converted to the corresponding alkyl chloride.
-
Reaction: CD3OCH2CH2OH + SOCl2 → CD3OCH2CH2Cl + SO2 + HCl
-
Reagents and Conditions: 2-(Methoxy-d3)ethanol and thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent at a controlled temperature.
-
Work-up: The reaction mixture would be quenched, and the product, 1-chloro-2-((methoxy-d3)ethoxy)ethane, would be purified by distillation.
Experimental Protocol: Synthesis of this compound
The synthesis of the final this compound molecule involves the alkylation of a suitable quinazoline precursor followed by a condensation reaction.
Step 1: O-Alkylation of a Dihydroxyquinazoline Precursor
This step involves the reaction of a dihydroxy-substituted quinazoline intermediate with the deuterated alkylating agent prepared in the previous stage. A common starting material for Erlotinib synthesis is 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.
-
Reaction: 6,7-dihydroxy-3,4-dihydroquinazolin-4-one + 2 * CD3OCH2CH2Cl → 6,7-bis(2-(methoxy-d3)ethoxy)-3,4-dihydroquinazolin-4-one
-
Reagents and Conditions: 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, 1-chloro-2-((methoxy-d3)ethoxy)ethane, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF). The reaction is typically heated to drive the alkylation to completion.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Step 2: Chlorination of the Quinazolinone
The quinazolinone is then converted to a more reactive chloroquinazoline.
-
Reaction: 6,7-bis(2-(methoxy-d3)ethoxy)-3,4-dihydroquinazolin-4-one + SOCl2 → 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline
-
Reagents and Conditions: The deuterated quinazolinone and thionyl chloride, often with a catalytic amount of DMF. The reaction is typically refluxed in an inert solvent.
-
Work-up: The excess thionyl chloride is removed under vacuum, and the crude product is used in the next step.
Step 3: Condensation with 3-Ethynylaniline
The final step is the coupling of the chloroquinazoline with 3-ethynylaniline to form this compound.
-
Reaction: 4-chloro-6,7-bis(2-(methoxy-d3)ethoxy)quinazoline + 3-ethynylaniline → this compound
-
Reagents and Conditions: The deuterated chloroquinazoline and 3-ethynylaniline in a suitable solvent, such as isopropanol or a mixture of isopropanol and water, often with an acid catalyst. The reaction is typically heated.
-
Work-up: The product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Diagram of the Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization of this compound
The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for confirming the molecular weight of this compound and for its use as an internal standard.
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |
| Erlotinib | C22H23N3O4 | 393.17 | 336, 278 |
| This compound | C22H17D6N3O4 | 399.21 | 336, 278 |
Note: The fragmentation of Erlotinib often involves the loss of the ethoxy moieties, which do not contain the deuterium labels in this compound. Therefore, the major fragment ions are expected to have the same m/z values for both the labeled and unlabeled compounds.
Experimental Protocol: LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of Erlotinib, using this compound as an internal standard, would involve the following:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Diagram of Mass Spectrometry Fragmentation
Caption: Common fragmentation pathway for Erlotinib and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the deuterium labels and for assessing the isotopic purity of this compound.
Expected 1H NMR Spectrum of this compound (in DMSO-d6)
The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled Erlotinib, with the key difference being the absence of the signal corresponding to the methoxy protons.
-
Erlotinib: A sharp singlet corresponding to the six protons of the two methoxy groups is typically observed around 3.3-3.4 ppm.
-
This compound: This singlet at ~3.3-3.4 ppm should be absent or significantly reduced in intensity, confirming the deuteration at this position. The other proton signals of the molecule should remain unchanged.
Expected 13C NMR Spectrum of this compound (in DMSO-d6)
The 13C NMR spectrum of this compound will also be very similar to that of the unlabeled compound.
-
Erlotinib: The carbon signal for the methoxy groups is typically observed around 58-59 ppm.
-
This compound: Due to the coupling of carbon-13 to deuterium (a spin-1 nucleus), the signal for the deuterated methoxy carbon will appear as a multiplet (typically a triplet for a CD3 group) and will be significantly attenuated in a proton-decoupled 13C NMR spectrum. This provides definitive evidence of deuteration at the methoxy carbons.
Data Presentation: NMR Chemical Shifts (in DMSO-d6)
| Group | Erlotinib 1H (ppm) | This compound 1H (ppm) (Predicted) | Erlotinib 13C (ppm) | This compound 13C (ppm) (Predicted) |
| Aromatic-H | 7.2-8.9 | 7.2-8.9 | 103-157 | 103-157 |
| Ethynyl-H | ~4.2 | ~4.2 | 80-84 | 80-84 |
| O-CH2-CH2-O | 3.7-4.4 | 3.7-4.4 | 68-71 | 68-71 |
| OCH3 | ~3.3 | Absent | ~58 | Multiplet, attenuated |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent, typically DMSO-d6.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1H NMR: To observe the proton signals and confirm the absence of the methoxy proton signal.
-
13C NMR: To observe the carbon signals and confirm the change in the methoxy carbon signal.
-
Quantitative NMR (qNMR): Can be used to determine the isotopic purity by comparing the integral of a known proton signal to the residual signal of the methoxy protons.
-
Mechanism of Action of Erlotinib and Relevance of this compound
Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[3] This blockade of EGFR signaling leads to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[1]
The primary downstream signaling pathways affected by Erlotinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
-
PI3K-Akt-mTOR Pathway: Promotes cell survival and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
This compound, being chemically and biologically equivalent to Erlotinib in its mechanism of action, is a reliable tool for studying the pharmacokinetics and metabolism of the parent drug without introducing a different pharmacological effect.
References
Erlotinib D6: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. Its deuterated analog, Erlotinib D6, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of Erlotinib, with extrapolated relevance to this compound, summarizing key data, outlining experimental protocols, and illustrating associated molecular pathways. While specific quantitative data for this compound is limited, this guide leverages available information on Erlotinib to provide a robust framework for its handling and use in a research and development setting.
Introduction
Erlotinib hydrochloride is a quinazoline derivative that functions as a reversible inhibitor of the EGFR tyrosine kinase, which is often overexpressed in various solid tumors.[][2] By competing with adenosine triphosphate (ATP) at the catalytic site of the receptor, Erlotinib blocks the downstream signaling cascades that promote tumor cell proliferation, angiogenesis, and survival.[3][4] this compound, a stable isotope-labeled version of the parent compound, is indispensable for accurate quantification in biological matrices via mass spectrometry-based methods. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the integrity of experimental results.
Solubility Profile
The solubility of Erlotinib and its deuterated form is a critical parameter for its formulation, delivery, and in vitro assay development. While specific quantitative solubility data for this compound is not extensively published, its physicochemical properties are expected to be very similar to those of Erlotinib.
Table 1: Solubility of Erlotinib and this compound in Various Solvents
| Solvent | Erlotinib Solubility | This compound (hydrochloride) Solubility | Reference |
| Aqueous Buffers | |||
| Water (pH ~2) | ~0.4 - 0.5 mg/mL (hydrochloride salt) | Not explicitly stated, but expected to be very slightly soluble | |
| Water | Very poorly soluble (~5-20 µM) | Insoluble (Free Base) | [5] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | Not explicitly stated | [6] |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL, 78 mg/mL, 100 mg/mL | Slightly soluble, Soluble | [5][6][7] |
| Dimethylformamide (DMF) | 50 mg/mL | Not explicitly stated | [6] |
| Ethanol (with warming) | 0.25 mg/mL, 10 mg/mL, 78 mg/mL | Not explicitly stated | [5][6] |
| Methanol | Slightly soluble | Slightly soluble | [8] |
| Acetonitrile | Practically insoluble | Not explicitly stated | |
| Acetone | Practically insoluble | Not explicitly stated | |
| Ethyl Acetate | Practically insoluble | Not explicitly stated | |
| Polyethylene Glycol 400 (PEG 400) | Soluble | Not explicitly stated | [9] |
| Propylene Glycol (PG) | Soluble | Not explicitly stated | [9] |
| Tween 80 | Soluble (7.3 ± 0.9 mg/mL) | Not explicitly stated | [9][10] |
| Glycerine | Soluble | Not explicitly stated | [9] |
| Span 80 | Soluble | Not explicitly stated | [9] |
Stability Profile and Degradation Pathways
The stability of Erlotinib has been investigated under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. These studies are crucial for determining appropriate storage conditions and predicting potential degradation products. This compound, as a stable isotope-labeled compound, is expected to exhibit a similar degradation profile.
Table 2: Stability of Erlotinib under Forced Degradation Conditions
| Stress Condition | Susceptibility | Degradation Products Observed | Reference |
| Acidic Hydrolysis | Susceptible | Yes, small percentage of degradation | [11][12][13] |
| Basic Hydrolysis | Susceptible | Yes, small percentage of degradation | [11][12][13] |
| Neutral Hydrolysis | Stable | No | [12] |
| **Oxidative (e.g., H₂O₂) ** | Stable | No | [12][13] |
| Thermal | Stable | No extra products observed | [11][12] |
| Photolytic | Susceptible | Yes | [12] |
| Water Chlorination | Susceptible | Yes, hydroxylation and oxidation products | [14] |
Studies have identified several degradation products of Erlotinib under stress conditions, including products of hydrolysis and oxidation.[12][14]
Experimental Protocols
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[15][16]
Stability and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions as outlined in Table 2 (e.g., 0.1N HCl for acidic hydrolysis, 0.1N NaOH for basic hydrolysis, 3% H₂O₂ for oxidation, heat, and photolytic exposure).
-
Time Points: Withdraw samples at predetermined time intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/TOF method to separate the parent drug from its degradation products.[11][12]
-
Characterization: Characterize the structure of any significant degradation products using techniques like mass spectrometry.
Mechanism of Action and Signaling Pathway
Erlotinib exerts its anticancer effect by inhibiting the tyrosine kinase activity of EGFR.[3] This action blocks the phosphorylation of EGFR and subsequently inhibits the activation of downstream signaling pathways critical for tumor growth and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.
Conclusion
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Erlotinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of the anticancer drug erlotinib during water chlorination: Non-targeted approach for the identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Erlotinib D6 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Erlotinib D6, a deuterated internal standard crucial for the accurate quantification of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document outlines supplier information, key technical data, the biochemical context of Erlotinib's mechanism of action, and detailed protocols for its application in mass spectrometry-based assays.
This compound: Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals and analytical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available formats (e.g., free base or hydrochloride salt), and pricing. Below is a summary of key quantitative data from various suppliers to facilitate comparison.
| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| Cayman Chemical | Erlotinib-d6 (hydrochloride) | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ • HCl | 435.9 g/mol | - | ≥99% deuterated forms (d₁-d₆)[1][2] |
| Daicel Pharma Standards | Erlotinib-D6 | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ (Free Base) | 399.48 g/mol | - | - |
| C₂₂H₁₈D₆ClN₃O₄ (HCl Salt) | 435.94 g/mol [3][4][5][6] | |||||
| Targetmol (via CymitQuimica) | Erlotinib-d6 | 1034651-23-4 | C₂₂H₂₃N₃O₄ | 399.47 g/mol | 98%[7] | - |
| MedChemExpress | Erlotinib-d6 | 1034651-23-4 | - | - | - | - |
| LGC Standards | Erlotinib-d6 Hydrochloride | 1189953-78-3 | C₂₂H₁₇D₆N₃O₄ • HCl | 435.93 g/mol [8] | - | - |
| MyBioSource | Erlotinib-d6 | - | - | - | 98% | - |
| Universal Biologicals | This compound | - | - | - | - | - |
Mechanism of Action: The Erlotinib Signaling Pathway
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][9] EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways. These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways. Erlotinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow for Quantification using this compound
This compound is primarily used as an internal standard (IS) for the quantification of Erlotinib in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled IS co-elutes with the analyte and is chemically identical, allowing for correction of variability during sample preparation and analysis.
Caption: A typical experimental workflow for using this compound.
Detailed Experimental Protocol
The following is a generalized protocol for the quantification of Erlotinib in a biological matrix using this compound as an internal standard. This protocol should be optimized for specific matrices and instrumentation.
1. Materials and Reagents
-
Erlotinib analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (mobile phase modifier)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Stock and Working Solutions
-
Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Erlotinib in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50% methanol/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
3. Sample Preparation
-
Thaw Samples: Thaw biological samples (e.g., plasma) on ice.
-
Spike Internal Standard: To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed amount (e.g., 10 µL) of the this compound working solution.
-
Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each sample.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both Erlotinib and this compound.
5. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (Erlotinib) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Erlotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a comprehensive overview for researchers working with this compound. For the most accurate and reliable results, it is imperative to obtain lot-specific information from the supplier's certificate of analysis and to thoroughly validate the analytical method for its intended purpose.
References
- 1. Erlotinib-d6 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Erlotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Erlotinib EP impurity I - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Isotopenkategorie – Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Erlotinib-D6 - Standard Daicel Pharma [daicelpharmastandards.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 9. Erlotinib-d6 | TargetMol [targetmol.com]
A Technical Guide to the Physicochemical Properties of Erlotinib D6
This document provides a detailed overview of the core physicochemical properties of Erlotinib D6, a deuterated analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Erlotinib and Isotopic Labeling
Erlotinib is a potent, reversible tyrosine kinase inhibitor that targets the EGFR, playing a crucial role in the treatment of non-small cell lung cancer and other malignancies.[1] Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (D), is a common strategy in drug development. This modification, resulting in compounds like this compound, is primarily employed to alter the pharmacokinetic profile of a drug. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, potentially leading to improved drug exposure and efficacy.
Physicochemical Data
The key physicochemical properties of Erlotinib and its deuterated analog, this compound, are summarized in the table below. These values are crucial for analytical method development, formulation, and pharmacokinetic studies.
| Property | Erlotinib | This compound |
| Molecular Formula | C₂₂H₂₃N₃O₄[1] | C₂₂H₁₇D₆N₃O₄[2] |
| Average Molecular Weight ( g/mol ) | 393.44 | 399.47[2][3][4] |
| Monoisotopic Mass (Da) | 393.16885622[1] | 399.20651670 |
| Form | Solid[4] | Solid[4] |
| Purity | Not specified | ≥98%[4] |
| CAS Number | 183321-74-6 | 1034651-23-4 |
Note: The molecular weight of this compound can also be found for its hydrochloride salt form, which has a molecular weight of 435.93 g/mol and a molecular formula of C₂₂H₁₈D₆ClN₃O₄.[5][6]
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The accurate determination of the molecular weight of this compound is essential for its identification and characterization. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.
Objective: To determine the exact mass of this compound.
Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source is used.
-
-
Instrument Parameters (Typical):
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
-
Acquisition Mode: Centroid
-
-
Data Analysis:
-
The acquired mass spectrum will show the protonated molecule [M+H]⁺.
-
The monoisotopic mass is determined from the most abundant peak in the isotopic cluster.
-
The measured mass is then compared to the theoretical exact mass of this compound.
-
Signaling Pathway and Mechanism of Action
Erlotinib functions by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.
The deuteration in this compound does not alter this fundamental mechanism of action but is intended to influence its metabolic stability.
References
The Application of Erlotinib D6 in Preliminary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Preclinical and clinical research into its efficacy, pharmacokinetics, and metabolism is ongoing. In this context, stable isotope-labeled internal standards are indispensable for accurate bioanalysis. Erlotinib D6, a deuterated analog of Erlotinib, serves as the gold standard internal standard for the quantitative determination of Erlotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in bioanalytical methodologies.
Core Application: Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. Its chemical structure is identical to Erlotinib, except that six hydrogen atoms are replaced by deuterium. This substitution results in a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the non-labeled Erlotinib by a mass spectrometer, while exhibiting nearly identical chromatographic behavior and extraction recovery. This ensures reliable quantification by correcting for variations during sample preparation and analysis.
Mechanism of Action of Erlotinib
Erlotinib reversibly inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways involved in cancer cell proliferation and survival.[2] Understanding this pathway is crucial for interpreting the results of studies where Erlotinib concentrations are measured.
Experimental Protocols
The use of this compound as an internal standard is central to pharmacokinetic and therapeutic drug monitoring studies of Erlotinib. Below are representative experimental protocols derived from published research.
Protocol 1: Quantification of Erlotinib in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Erlotinib in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration may vary, e.g., 12.5 ng/mL).
-
Add 100 µL of 5M NaOH and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and methyl-tert-butyl ether).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5µm) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). A typical mobile phase could be Acetonitrile: Ammonium acetate buffer pH 9.2 (70:30 v/v).[3]
-
Flow Rate: Typically in the range of 0.7-0.8 mL/minute.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 10-20 µL.[4]
3. Mass Spectrometric Conditions [3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Workflow for Bioanalytical Method Using this compound
Data Presentation
The following tables summarize quantitative data from various studies that have validated LC-MS/MS methods for Erlotinib quantification using this compound as an internal standard.
Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method[3]
| Parameter | Value |
| Linearity Range | 1.00 - 2502.02 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method[3]
| Parameter | Value |
| Within-Run Precision | 0.62% - 7.07% |
| Between-Run Precision | 0.62% - 7.07% |
| Accuracy | 94.4% - 103.3% |
| Extraction Recovery (Erlotinib) | > 80% |
| Extraction Recovery (this compound) | > 80% |
Table 3: Mass Spectrometric Parameters for Erlotinib and this compound[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erlotinib | 394.2 | 278.2 |
| This compound | 400.2 | 278.2 |
Other Potential Research Applications
While the predominant use of this compound is as an internal standard, its properties as a stable isotope-labeled compound could theoretically be leveraged in other research areas, although such applications are not widely documented.
-
Metabolic Fate Studies: In-depth studies of Erlotinib's metabolism could potentially use this compound to trace the metabolic pathways and identify novel metabolites. The deuterium label would allow for the differentiation of administered drug from endogenous compounds.
-
Drug Transporter Studies: Research into the role of influx and efflux transporters in Erlotinib's disposition could utilize this compound to precisely quantify its transport across cell membranes in vitro.
Conclusion
This compound is a critical tool in the preclinical and clinical research of Erlotinib. Its primary and well-established application is as an internal standard for accurate and precise quantification of Erlotinib in biological samples by LC-MS/MS. The detailed protocols and validated performance data presented in this guide underscore its reliability and importance in pharmacokinetic, therapeutic drug monitoring, and drug metabolism studies. While other research applications are conceivable, its role as an internal standard remains its core and most impactful contribution to the field.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALDI mass spectrometry imaging of erlotinib administered in combination with bevacizumab in xenograft mice bearing B901L, EGFR-mutated NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Erlotinib in Human Plasma using Erlotinib-D6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Erlotinib in human plasma using a stable isotope-labeled internal standard, Erlotinib-D6. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The protocols for two common sample preparation techniques, protein precipitation and liquid-liquid extraction, are described. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is used in the treatment of various cancers, including non-small cell lung cancer. Accurate and precise quantification of Erlotinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as Erlotinib-D6, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.
This document outlines a validated LC-MS/MS method for the determination of Erlotinib in human plasma.
Signaling Pathway of Erlotinib
Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase domain of EGFR. This blockage disrupts the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] By inhibiting these pathways, Erlotinib can lead to decreased cell growth and increased apoptosis in tumor cells that are dependent on EGFR signaling.[2]
Caption: Erlotinib's mechanism of action in inhibiting EGFR signaling.
Experimental Protocols
Materials and Reagents
-
Erlotinib hydrochloride (Reference Standard)
-
Erlotinib-D6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erlotinib hydrochloride in methanol.
-
Erlotinib-D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erlotinib-D6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Erlotinib-D6 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
Two primary methods for plasma sample preparation are detailed below.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of cold methanol containing the internal standard (Erlotinib-D6 at 12.5 ng/mL).
-
Vortex the mixture for 15 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube containing 150 µL of 10 mM ammonium acetate.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL Erlotinib-D6).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane:ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and transfer to an autosampler vial.
Experimental Workflow
Caption: General workflow for Erlotinib quantification.
LC-MS/MS Conditions
The following tables summarize typical instrument parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters XBridge C18, 75mm x 4.6mm, 3.5µm[2][3] or BEH XBridge C18, 100 x 2.1 mm, 1.7 µm[4][5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[4][5] or Ammonium Acetate Buffer pH 9.2[2][3] |
| Mobile Phase B | Acetonitrile[2][3][4][5] |
| Flow Rate | 0.7 - 0.8 mL/min[2][3][4][5] |
| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Mobile Phase B:A)[2][3] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C[2] |
| Run Time | ~3 - 7 minutes[3][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C[4] |
| Desolvation Temp. | 600°C[4] |
| MRM Transitions | |
| Erlotinib | 394.2 > 278.1 m/z[3][6] |
| Erlotinib-D6 | 400.4 > 278.1 m/z[3][6] |
Quantitative Data Summary
The performance of the LC-MS/MS method for Erlotinib quantification is summarized below.
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 2502.02 ng/mL | [3] |
| 25 - 5000 ng/mL | [4][5] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [3] |
| Intra-day Precision (%CV) | 0.62% - 7.07% | [3] |
| Inter-day Precision (%CV) | < 14% | [4][5] |
| Intra-day Accuracy | 94.4% - 103.3% | [3] |
| Inter-day Accuracy | < 14% | [4][5] |
| Extraction Recovery | > 80% | [3] |
| > 89% | [4][5] |
Conclusion
The described LC-MS/MS method using Erlotinib-D6 as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Erlotinib in human plasma. The detailed protocols for sample preparation and instrument conditions, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the field of drug development and clinical research. The method is demonstrated to be accurate and precise over a clinically relevant concentration range.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 4. Stock solutions, calibration, and controls [bio-protocol.org]
- 5. sid.ir [sid.ir]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Erlotinib in Human Plasma Using Erlotinib D6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of Erlotinib in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Erlotinib D6, a stable isotope-labeled analog, is utilized as the internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample processing and analysis. The method described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Protocols for both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are presented, offering flexibility based on laboratory resources and sample throughput requirements.
Introduction
Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Accurate measurement of Erlotinib concentrations in biological matrices like plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing toxicity.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Since this compound has nearly identical physicochemical properties to Erlotinib, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery, thereby providing effective correction for analytical variations. This application note details a validated LC-MS/MS method for the reliable quantification of Erlotinib in human plasma.
Materials and Reagents
-
Standards: Erlotinib (reference standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)
-
Reagents: Ammonium acetate, Formic acid, Potassium dihydrogen phosphate, Orthophosphoric acid
-
Water: HPLC or LC-MS grade
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Labware: Calibrated pipettes, polypropylene tubes, 96-well plates, autosampler vials.
Instrumentation
-
Liquid Chromatography: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters X Bridge C18 (75mm x 4.6mm, 3.5µm) or equivalent reversed-phase C18 column[1][2].
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Erlotinib and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Erlotinib primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards (CS).
-
-
Internal Standard (IS) Working Solution (12.5 ng/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 12.5 ng/mL. This solution will be used for sample preparation.
-
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Spike appropriate amounts of the Erlotinib working standard solutions into drug-free human plasma to prepare a calibration curve. A suggested range is 1.0 ng/mL to 2500 ng/mL[1][2].
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low, Medium, and High.
Sample Preparation Protocols
Two validated methods for sample clean-up are presented below.
Protocol A: Liquid-Liquid Extraction (LLE) [1][2]
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a clean polypropylene tube.
-
Add 200 µL of the this compound internal standard working solution (12.5 ng/mL).
-
Vortex mix for 15-30 seconds.
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol B: Protein Precipitation (PPT)
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a clean polypropylene tube or a well of a 96-well plate.
-
Add 200 µL of cold methanol containing the this compound internal standard (12.5 ng/mL).
-
Vortex mix vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a new tube or well.
-
Add 150 µL of 10 mM ammonium acetate solution.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
All quantitative data for instrument parameters are summarized in the table below.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters X Bridge C18, 75mm x 4.6mm, 3.5µm[1][2] |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water B: Acetonitrile (Gradient or Isocratic, e.g., 70:30 B:A)[1][2] |
| Flow Rate | 0.8 mL/min[1][2] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 - 20 µL |
| Run Time | Approximately 3.0 - 7.0 minutes[1][2] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition (MRM) | Erlotinib: 394.2 > 278.1 m/z[1][2] This compound: 400.4 > 278.1 m/z[1][2] |
| Alternative Transition | Erlotinib: 394 > 336 m/z This compound: 400 > 338.9 m/z |
| Desolvation Temperature | 600°C |
| Source Temperature | 150°C |
| Collision Gas | Argon |
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: Experimental workflow from sample receipt to final concentration determination.
Caption: How this compound corrects for analytical process variability.
Method Performance and Validation
The method should be validated according to regulatory guidelines. The following tables summarize expected performance characteristics based on published data.
Table 2: Calibration Curve and Lower Limit of Quantitation (LLOQ)
| Parameter | Result | Source |
| Linearity Range | 1.0 - 2502.02 ng/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1][2] |
| LLOQ | 1.0 ng/mL | [1][2] |
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria | Result | Source |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.62% - 7.07% | [1][2] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.62% - 7.07% | [1][2] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 94.4% - 103.3% | [1][2] |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 94.4% - 103.3% | [1][2] |
| Extraction Recovery | Consistent and reproducible | > 80% | [1][2] |
| Matrix Effect | Minimal | To be determined | |
| Stability | Analyte stable under expected conditions | To be determined |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Erlotinib in human plasma. The protocols for both Liquid-Liquid Extraction and Protein Precipitation offer robust options for sample preparation, adaptable to various laboratory needs. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for regulated bioanalysis in clinical and research settings.
References
Application Note: High-Throughput Quantification of Erlotinib in Human Plasma using Erlotinib-D6 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details robust and reliable methods for the sample preparation and quantification of Erlotinib in human plasma using its deuterated stable isotope, Erlotinib-D6, as an internal standard (IS). The protocols provided are essential for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and therapeutic drug monitoring studies. Three prevalent sample preparation techniques are described: Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all coupled with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Erlotinib-D6 ensures high accuracy and precision by compensating for variability during sample processing and analysis.
Introduction
Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as Erlotinib-D6, is the gold standard for quantitative bioanalysis using mass spectrometry. It mimics the analyte's behavior during extraction and ionization, thereby correcting for matrix effects and improving the reliability of the results. This document provides detailed protocols for three common sample preparation methods for Erlotinib analysis, along with comparative performance data.
Materials and Reagents
-
Erlotinib hydrochloride (Reference Standard)
-
Erlotinib-D6 (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, deionized or Milli-Q
-
96-well Supported Liquid Extraction plates
-
96-well collection plates
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Supported Liquid Extraction (SLE)
Supported Liquid Extraction offers a streamlined and automated alternative to traditional LLE, providing high recovery and clean extracts.
Protocol:
-
Prepare Samples: Aliquot 100 µL of human plasma into a 96-well plate.
-
Add Internal Standard: Spike each sample with 10 µL of Erlotinib-D6 working solution (concentration to be optimized based on the expected analyte concentration range).
-
Sample Pre-treatment: Add 100 µL of 4% phosphoric acid to each well and vortex for 1 minute.
-
Load Plate: Load the pre-treated samples onto the 96-well SLE plate. Apply a gentle vacuum to load the entire sample onto the sorbent bed.
-
Elution: Add 0.8 mL of methyl-tert-butyl ether (MTBE) to each well and allow it to flow through the sorbent bed under gravity for 5 minutes.[1]
-
Second Elution: Apply a second aliquot of 0.8 mL of MTBE and let it flow for another 5 minutes.
-
Collection: Collect the eluate in a 96-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting analytes from biological matrices.
Protocol:
-
Prepare Samples: In a microcentrifuge tube, add 200 µL of human plasma.
-
Add Internal Standard: Spike the plasma with 20 µL of Erlotinib-D6 working solution.
-
Add Extraction Solvent: Add 800 µL of methyl-tert-butyl ether (MTBE).[1]
-
Vortex: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a suitable volume into the LC-MS/MS system.
Protein Precipitation (PPT)
PPT is a rapid and simple method for sample clean-up, though it may result in higher matrix effects compared to SLE and LLE.
Protocol:
-
Prepare Samples: To 50 µL of plasma in a microcentrifuge tube, add the Erlotinib-D6 internal standard.
-
Add Precipitation Reagent: Add 200 µL of cold methanol containing the internal standard.
-
Vortex: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize solvent effects.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative performance of the described sample preparation methods based on published literature.
Table 1: Comparison of Extraction Recovery
| Method | Extraction Recovery of Erlotinib (%) | Reference |
| Supported Liquid Extraction (SLE) | 101.3% | [1][2] |
| Liquid-Liquid Extraction (LLE) | > 80% | [3] |
| Protein Precipitation (PPT) | > 89% |
Table 2: Method Validation Parameters
| Parameter | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range | 2 - 2000 ng/mL[2] | 1 - 2502.02 ng/mL[3] | 25 - 5000 ng/mL |
| LLOQ | 2 ng/mL[2] | 1 ng/mL[3] | 25 ng/mL |
| Intra-day CV (%) | < 5.9%[2] | 0.62% - 7.07%[3] | < 14% |
| Inter-day CV (%) | < 3.2%[2] | 0.62% - 7.07%[3] | < 14% |
| Accuracy (%) | 98.0 - 106.0%[4] | 94.4 - 103.3%[3] | < 14% (bias) |
LC-MS/MS Analysis
A typical LC-MS/MS system for Erlotinib analysis would consist of a reverse-phase C18 column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Mobile Phase Example: A gradient of acetonitrile and 0.1% formic acid in water.
-
MRM Transitions:
Conclusion
This application note provides detailed and validated protocols for the sample preparation of Erlotinib from human plasma using Erlotinib-D6 as an internal standard. Supported Liquid Extraction is presented as a highly efficient method with excellent recovery and potential for automation. Liquid-Liquid Extraction remains a robust and reliable technique, while Protein Precipitation offers a rapid, though potentially less clean, alternative. The choice of method will depend on the specific requirements of the study, including throughput, sensitivity, and the resources available. All three methods, when coupled with LC-MS/MS, provide the necessary accuracy and precision for demanding bioanalytical applications in drug development and clinical research.
References
mass spectrometry parameters for Erlotinib D6 detection
An Application Note and Protocol for the Detection of Erlotinib-D6 by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is critical. Erlotinib, a tyrosine kinase inhibitor, is widely used in cancer therapy, and its monitoring in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as Erlotinib-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.
This document provides a detailed protocol for the detection and quantification of Erlotinib, using Erlotinib-D6 as an internal standard, in human plasma.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Erlotinib and its stable isotope-labeled internal standard, Erlotinib-D6. These parameters are intended for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (CE) [eV] |
| Erlotinib | 394.2 | 278.1 | 200 | 35 |
| Erlotinib-D6 (Internal Standard) | 400.4 | 278.1 | 200 | 35 |
Note: Collision energy may require optimization based on the specific mass spectrometer used. The MRM transitions for Erlotinib are set at m/z 394.2 > 278.1, and for Erlotinib-D6 at m/z 400.4 > 278.1[1][2].
Liquid Chromatography Parameters
Chromatographic separation is crucial for resolving the analyte from matrix interferences. A reversed-phase HPLC or UHPLC system is recommended.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 10-30% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.4 - 0.8 mL/min[1][2] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C[1] |
| Run Time | Approximately 3-7 minutes[1][2] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Erlotinib in a suitable organic solvent such as DMSO or methanol.
-
Erlotinib-D6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the Erlotinib-D6 stock solution in the same manner as the Erlotinib stock.
-
Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50:50 acetonitrile:water to create calibration standards.
-
IS Working Solution: Dilute the Erlotinib-D6 stock solution to a final concentration of approximately 10-50 ng/mL in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting Erlotinib from plasma samples.[3]
-
Sample Aliquoting: Pipette 50 µL of plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 150-200 µL of the cold IS working solution (e.g., 12.5 ng/mL Erlotinib-D6 in acetonitrile or methanol) to each tube.
-
Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Dilution (Optional): The supernatant may be diluted with an aqueous solution (e.g., 10 mM Ammonium Acetate) to match the initial mobile phase conditions and improve peak shape.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Erlotinib using Erlotinib-D6 as an internal standard.
Caption: Experimental workflow for Erlotinib quantification.
This application note provides a comprehensive and detailed protocol for the reliable quantification of Erlotinib in plasma using Erlotinib-D6 as an internal standard. The provided parameters and procedures can serve as a starting point for method development and validation in a research or clinical laboratory setting. Researchers should perform their own validation to ensure the method meets the specific requirements of their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erlotinib-D6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Erlotinib-D6 as an internal standard in pharmacokinetic (PK) studies of erlotinib in plasma. Detailed protocols for sample analysis and bioanalytical method validation are outlined to ensure data accuracy and reliability in drug development.
Introduction
Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer and pancreatic cancer.[][2] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Erlotinib-D6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Erlotinib-D6, being chemically identical to erlotinib but with a mass shift due to the deuterium atoms, co-elutes and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis.[3][4]
Mechanism of Action of Erlotinib
Erlotinib reversibly inhibits the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[5] These pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, are critical for cancer cell proliferation, survival, and angiogenesis.[5] By blocking these signals, erlotinib can induce cell cycle arrest and apoptosis in tumor cells that overexpress EGFR.[]
Figure 1: Simplified signaling pathway of Erlotinib's mechanism of action.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of erlotinib in plasma using Erlotinib-D6 as an internal standard with LC-MS/MS.
Table 1: LC-MS/MS Parameters for Erlotinib and Erlotinib-D6
| Analyte | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Erlotinib | 394.2 > 278.1 | Optimized | Optimized |
| Erlotinib-D6 | 400.3 > 278.0 | Optimized | Optimized |
Note: Cone voltage and collision energy require optimization for specific instrument conditions.[6]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Acceptance Criteria |
| Calibration Curve Range | 1.0 - 2502.02 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Accuracy: ±20% of nominal valuePrecision (CV): ≤20% |
| Accuracy (Low, Mid, High QC) | Within ±15% of nominal value | Mean concentration within ±15% of nominal value |
| Precision (CV%) (Low, Mid, High QC) | ≤15% | CV not to exceed 15% |
| Extraction Recovery | >80% | Consistent and reproducible |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) | Mean concentration within ±15% of nominal concentration |
Data compiled from published studies.[4][7]
Experimental Protocols
Plasma Sample Preparation
This protocol outlines a typical liquid-liquid extraction (LLE) procedure for the extraction of erlotinib and Erlotinib-D6 from human plasma.
Materials:
-
Human plasma samples
-
Erlotinib and Erlotinib-D6 stock solutions
-
Working internal standard solution (Erlotinib-D6 in methanol)
-
Acetonitrile
-
Ammonium acetate buffer (pH 9.2)
-
Extraction solvent (e.g., hexane:ethyl acetate)
-
Reconstitution solution (e.g., Acetonitrile:Ammonium acetate buffer)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of the Erlotinib-D6 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for plasma sample preparation using liquid-liquid extraction.
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method is required to ensure its reliability for the intended application, in accordance with regulatory guidelines from the FDA, EMA, and ICH M10.[8][9]
Validation Parameters:
-
Selectivity and Specificity: Analyze at least six independent sources of blank plasma to ensure no significant interference at the retention times of erlotinib and Erlotinib-D6. The response of any interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[8]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of erlotinib. The curve should consist of a blank, a zero standard (with internal standard), and at least six non-zero concentrations covering the expected range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. At least five replicates per level should be analyzed in each run.[3]
-
Recovery: The extraction recovery of erlotinib and Erlotinib-D6 should be determined at three QC levels (low, medium, and high) by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Stability: Assess the stability of erlotinib in plasma under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Under the intended storage conditions (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
Stock Solution Stability: Stability of the stock solutions of erlotinib and Erlotinib-D6 at their storage temperature.
-
Figure 3: Logical relationship of using a stable isotope-labeled internal standard.
Conclusion
The use of Erlotinib-D6 as an internal standard provides a robust and reliable method for the quantification of erlotinib in plasma for pharmacokinetic studies. Adherence to the detailed protocols for sample preparation and comprehensive bioanalytical method validation is critical for generating high-quality data that can confidently support drug development programs. The provided information serves as a foundational guide for researchers to establish and validate their own bioanalytical assays for erlotinib.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Application Note: Utilizing Erlotinib-D6 for Enhanced Tissue Distribution Studies
Abstract
This application note details the use of Erlotinib-D6, a stable isotope-labeled internal standard, for the accurate quantification of Erlotinib in tissue distribution studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability and accuracy of pharmacokinetic data. This document provides comprehensive protocols for animal dosing, tissue harvesting, sample homogenization, and bioanalytical quantification, alongside representative data on Erlotinib distribution in various tissues. Additionally, we present a visualization of the Erlotinib signaling pathway and a detailed experimental workflow.
Introduction
Erlotinib is a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), playing a critical role in the treatment of non-small cell lung cancer and pancreatic cancer.[][2][3] Understanding the tissue distribution of Erlotinib is paramount for assessing its efficacy and potential off-target effects. Stable isotope-labeled compounds, such as Erlotinib-D6, are invaluable tools in pharmacokinetic studies.[4][5][6][7] Due to their near-identical physicochemical properties to the parent drug, they serve as ideal internal standards for mass spectrometry-based quantification, co-eluting with the analyte and compensating for variability during sample preparation and analysis.[4]
Erlotinib's Mechanism of Action
Erlotinib functions by competitively and reversibly binding to the ATP binding site within the intracellular tyrosine kinase domain of EGFR.[2][3] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for tumor cell proliferation, angiogenesis, and survival, such as the Ras/Raf and PI3K/Akt pathways.[][8][9] The blockade of these pathways can lead to cell cycle arrest and apoptosis of cancer cells.[][2]
Caption: Erlotinib inhibits EGFR, blocking downstream PI3K/Akt and Ras/Raf pathways.
Quantitative Tissue Distribution Data
The following tables summarize previously reported concentrations of Erlotinib in various tissues from preclinical and clinical studies. These values can serve as a reference for expected concentrations in future experiments.
Table 1: Erlotinib Distribution in a Mouse Xenograft Model
| Tissue | Concentration (pg/mm³) |
| Necrotic Tumor Area | 526 ± 12 |
| Viable Tumor Area | 5282 ± 91 |
| Normal Lung | 5819 ± 394 |
Data adapted from a study utilizing MALDI-MSI and LC-MS/MS.[10]
Table 2: Erlotinib Distribution in Rat Tissues
| Tissue | Concentration (ng/mg) |
| Liver | 3.76 |
| Spleen | ~0.63 |
| Muscle | ~0.13 |
Data obtained following a 5 mg/kg oral dose and analyzed by LC-MS/MS.[11]
Table 3: Erlotinib Distribution in Human Lung Cancer Patients
| Sample Type | Mean Concentration | Standard Deviation |
| Plasma | 1222 ng/mL | 678 |
| Lung Tumor Tissue | 149 ng/g | 153 |
Data from patients receiving 150 mg Erlotinib daily.[12]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a tissue distribution study of Erlotinib using Erlotinib-D6 as an internal standard.
Caption: Workflow for Erlotinib tissue distribution analysis.
Protocol 1: Animal Dosing and Tissue Collection
-
Animal Model: Utilize appropriate animal models (e.g., nude mice with tumor xenografts).
-
Dosing: Administer Erlotinib orally at a clinically relevant dose (e.g., 10 mg/kg).[13]
-
Time Points: Euthanize animals at various time points post-dosing (e.g., 2, 6, 24 hours) to establish a time-concentration profile.
-
Tissue Harvesting: Immediately following euthanasia, surgically resect tissues of interest (e.g., tumor, liver, lungs, kidneys, spleen, muscle).
-
Sample Handling: Rinse tissues with cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, weigh, and flash-freeze in liquid nitrogen.
-
Storage: Store frozen tissue samples at -80°C until analysis.
Protocol 2: Tissue Homogenization and Extraction
-
Preparation: On the day of analysis, thaw tissue samples on ice.
-
Homogenization:
-
Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of tissue) to each tissue sample.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of Erlotinib-D6 in a suitable solvent (e.g., methanol).
-
Add a known amount of Erlotinib-D6 solution to each tissue homogenate to achieve a final concentration appropriate for the expected analyte levels (e.g., 12.5 ng/mL).
-
-
Protein Precipitation:
-
Add a sufficient volume of cold organic solvent (e.g., 3 volumes of methanol or acetonitrile) to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously for at least 1 minute.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, containing Erlotinib and Erlotinib-D6, to a new tube.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase to concentrate the sample.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Erlotinib from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erlotinib: Q1: 394.2 -> Q3: 278.1
-
Erlotinib-D6: Q1: 400.2 -> Q3: 284.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both Erlotinib and Erlotinib-D6 MRM transitions.
-
Calculate the peak area ratio of Erlotinib to Erlotinib-D6.
-
Generate a calibration curve using standards of known Erlotinib concentrations with a constant amount of Erlotinib-D6.
-
Determine the concentration of Erlotinib in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of Erlotinib-D6 as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of Erlotinib in various biological tissues. This approach is essential for obtaining high-quality pharmacokinetic data, which is critical for the preclinical and clinical development of therapeutic agents. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and oncology.
References
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Labelled Compounds [simsonpharma.com]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the heterogeneous tissue distribution of erlotinib in lung cancer using matrix-assisted laser desorption ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentrations of Erlotinib in Tumor Tissue and Plasma in Non-Small-Cell Lung Cancer Patients After Neoadjuvant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix‐assisted laser desorption ionization ‐ mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Erlotinib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib is a potent and selective, orally available small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][] EGFR is a transmembrane glycoprotein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of key tyrosine residues.[4][5] This initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for regulating cell proliferation, survival, differentiation, and migration.[5][6][7] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver in various cancers, making it a key therapeutic target.[1][8]
Erlotinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[7][9] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[]
These application notes provide detailed protocols for utilizing Erlotinib in fundamental cell-based assays to characterize its biological activity, including its effects on cell viability, EGFR signaling, and direct kinase activity.
A Note on Erlotinib D6: this compound is a deuterated form of Erlotinib. In research, deuterated compounds are most commonly used as internal standards in mass spectrometry-based bioanalytical methods, such as those for pharmacokinetic (PK) studies. The increased mass of this compound allows it to be distinguished from the non-labeled drug in biological samples, ensuring accurate quantification. For the cell-based assays described herein, which aim to determine the biological and functional effects of the drug, the non-deuterated form, Erlotinib, should be used.
Quantitative Data Summary
The inhibitory activity of Erlotinib has been characterized across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the drug.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HNS (Head and Neck) | Head and Neck Cancer | Cellular Assay | 20 |
| DiFi | Colon Cancer | Cellular Assay | - |
| MDA-MB-468 | Breast Cancer | Cellular Assay | - |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | 23,000 |
| H322 | Non-Small Cell Lung Cancer | Growth Inhibition | >20,000 |
| H3255 | Non-Small Cell Lung Cancer | Growth Inhibition | 29 |
| H1650 | Non-Small Cell Lung Cancer | Growth Inhibition | >20,000 |
| H1975 | Non-Small Cell Lung Cancer | Growth Inhibition | >20,000 |
| AsPC-1 | Pancreatic Cancer | Growth Inhibition | - |
| BxPC-3 | Pancreatic Cancer | Growth Inhibition | - |
| KB | - | Cellular Phosphorylation Assay | 4 |
| A431 | - | HTRF Assay | 420 |
| SKBR3 | - | HTRF Assay (HER2) | 1,890 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used. The data presented is a compilation from various sources for comparative purposes.[10][11]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EGFR signaling pathway with the point of Erlotinib inhibition and a general experimental workflow for assessing the effects of Erlotinib in cell-based assays.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value of Erlotinib.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Erlotinib hydrochloride (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the Erlotinib stock solution in complete culture medium to achieve the desired final concentrations.[6] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Erlotinib.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest Erlotinib concentration) and a no-treatment control.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.[6] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings.[6] Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the Erlotinib concentration to generate a dose-response curve and determine the IC50 value.[6]
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to detect the levels of phosphorylated EGFR (p-EGFR) and downstream signaling proteins to confirm the inhibitory effect of Erlotinib.
Materials:
-
6-well plates
-
Erlotinib
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[4] Pre-treat the cells with various concentrations of Erlotinib for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[4]
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS.[4] Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples.[4] Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to normalize the data.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Erlotinib on the kinase activity of purified EGFR.
Materials:
-
96-well plates
-
Recombinant human EGFR
-
Poly(Glu, Tyr) 4:1 (PGT) substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate)[10]
-
ATP
-
EGF
-
Erlotinib
-
Anti-phosphotyrosine antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 0.09 M sulfuric acid)[10]
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with PGT substrate overnight at 37°C.[10] Wash the plate with washing buffer (e.g., PBS with 0.1% Tween 20).[10]
-
Kinase Reaction: Prepare a reaction mixture containing kinase reaction buffer, recombinant EGFR, and EGF.[10] Add serial dilutions of Erlotinib (or vehicle control) to the wells.[10]
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.[10] Incubate for a set time (e.g., 8 minutes) at room temperature with constant shaking.[10]
-
Terminate Reaction: Stop the reaction by aspirating the reaction mixture and washing the plate multiple times.[10]
-
Detection of Phosphorylation: Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate.[10]
-
Substrate Addition: After washing, add TMB substrate to develop a colorimetric signal.[10]
-
Stop and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]
-
Data Analysis: The absorbance is proportional to the kinase activity. Calculate the percentage of inhibition for each Erlotinib concentration relative to the control and determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular and molecular effects of Erlotinib. By employing these cell-based assays, scientists can effectively characterize the potency of Erlotinib, confirm its mechanism of action through the inhibition of EGFR signaling, and elucidate its downstream cellular consequences. These methods are fundamental for the preclinical evaluation of EGFR inhibitors and for further research into the mechanisms of drug sensitivity and resistance in cancer.
References
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Erlotinib D6 Analysis
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of Erlotinib D6.
Frequently Asked Questions (FAQs)
Question 1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Erlotinib.[1][2] This phenomenon can compromise resolution and lead to inaccurate quantification.[3][4] The primary causes are typically related to secondary interactions with the stationary phase or issues with the chromatographic system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Erlotinib, as a basic compound, can interact with acidic silanol groups on the surface of silica-based columns.[1][2][5] This is a frequent cause of peak tailing.[1][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[1][6] For robust results, the mobile phase pH should be at least 1.5 units away from the analyte's pKa.[7]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded to reduce their activity.[1][6]
-
Solution 3: Add Mobile Phase Modifiers: The addition of an amine modifier, like triethylamine or diethylamine, can block the active silanol sites and improve peak shape.[2][8]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.[1][5]
-
Extra-Column Effects: Dead volume in tubing or fittings between the injector and detector can cause peak broadening and tailing.[4][5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Question 2: What causes peak fronting for this compound?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[9] It often points to issues with the sample, solvent, or column integrity.[6]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[4][6]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[5]
-
Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Column Collapse: A physical collapse of the column bed, which can be caused by operating outside the recommended pH or temperature limits, can result in peak fronting.[6]
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates how mobile phase pH can impact the peak shape of a basic compound like Erlotinib.
| Mobile Phase pH | USP Tailing Factor (T) | Peak Shape | Rationale |
| 7.0 | 2.1 | Tailing | At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the basic analyte.[1] |
| 4.5 | 1.5 | Moderate Tailing | Silanol ionization is partially suppressed, reducing but not eliminating secondary interactions. |
| 3.0 | 1.1 | Symmetrical | At low pH, silanol groups are fully protonated, minimizing interactions and resulting in better peak symmetry.[1][6] |
Question 3: My this compound peak is splitting. What should I do?
Split peaks can be one of the more challenging issues to diagnose as they can stem from problems occurring before or during the separation.
Potential Causes and Solutions:
-
Blocked Column Frit or Contamination: Debris from the sample, mobile phase, or system can partially block the inlet frit, causing the sample to be distributed unevenly onto the column.[3]
-
Void in the Column Packing: A void or channel can form at the head of the column bed over time, causing the sample to travel through different paths.[10]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting.[6]
-
Solution: Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.[6]
-
Diagram: Analyte Interaction with Stationary Phase
This diagram illustrates the interaction between a basic analyte like Erlotinib and the silica stationary phase under different pH conditions.
Caption: Effect of mobile phase pH on secondary interactions.
Experimental Protocols
Protocol 1: System Suitability Test
Objective: To verify that the chromatography system is performing adequately before running samples.
Procedure:
-
Prepare a System Suitability Solution: Create a solution containing this compound at a known concentration (e.g., mid-point of the calibration curve).
-
Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved.
-
Perform Injections: Make a series of replicate injections (typically 5 or 6) of the suitability solution.
-
Evaluate Performance: Calculate the following parameters from the resulting chromatograms.
| Parameter | Acceptance Criteria | Common Cause of Failure |
| Retention Time (%RSD) | ≤ 1.0% | Inconsistent mobile phase composition, flow rate fluctuations, leaks.[9] |
| Peak Area (%RSD) | ≤ 2.0% | Injector issues, leaks, detector fluctuations. |
| USP Tailing Factor (T) | ≤ 1.5 | Secondary silanol interactions, column contamination, extra-column volume.[11] |
| Theoretical Plates (N) | ≥ 5000 | Column degradation, extra-column volume, improper mobile phase. |
Protocol 2: Column Equilibration and Washing
Objective: To ensure the column is properly conditioned before analysis and to remove strongly retained impurities after a sample batch.
Materials:
-
Solvent A: Mobile Phase aqueous component (e.g., 0.1% Formic Acid in Water)
-
Solvent B: Mobile Phase organic component (e.g., Acetonitrile)
-
Washing Solvent 1: 95:5 Water/Acetonitrile
-
Washing Solvent 2: Isopropanol
Equilibration Procedure (Before Analysis):
-
Set the flow rate to the method's starting condition.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Monitor the baseline until it is stable.
Washing Procedure (After Analysis):
-
Flush the column with a high percentage of the aqueous mobile phase component (e.g., 95% A) to remove buffer salts.
-
Wash the column with a strong organic solvent, like 100% Acetonitrile or Isopropanol, for 20 column volumes to elute strongly retained compounds.
-
Store the column in an appropriate solvent (e.g., 80:20 Acetonitrile/Water), as recommended by the manufacturer.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
Technical Support Center: Troubleshooting Matrix Effects with Erlotinib D6 in Plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects when using Erlotinib D6 as an internal standard for the quantification of Erlotinib in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Erlotinib in plasma?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] Plasma is a complex matrix containing endogenous components like phospholipids, salts, and proteins that can cause significant matrix effects.[2][3] This interference can lead to inaccurate and imprecise quantification of Erlotinib, compromising the reliability of pharmacokinetic and other clinical studies.[1][4]
Q2: How does using a deuterated internal standard like this compound help in addressing matrix effects?
A: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[2] Since this compound is chemically almost identical to Erlotinib, it co-elutes during chromatography and is expected to experience the same degree of ion suppression or enhancement.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be compensated for, leading to more accurate quantification.[5]
Q3: I am still observing significant ion suppression/enhancement despite using this compound. What are the possible causes?
A: Several factors can contribute to this issue:
-
High Concentration of Interfering Components: Plasma contains high levels of phospholipids and other endogenous substances that can cause severe matrix effects not fully compensated for by the internal standard.[2]
-
Differential Matrix Effects: In some cases, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement, even with co-elution.[6] This can be due to slight differences in their physicochemical properties.[7]
-
Sub-optimal LC-MS Conditions: The choice of mobile phase, gradient, and ion source parameters can influence the extent of matrix effects.[2]
-
Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard and replacement with hydrogen from the solvent can occur, altering its properties.[7]
Q4: My this compound internal standard has a different retention time than Erlotinib. Why is this happening and is it a problem?
A: This phenomenon is known as the "deuterium isotope effect".[7] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a shift in retention time, particularly in reverse-phase chromatography.[7] This can be problematic as it may lead to differential matrix effects if the two compounds do not experience the same matrix components at the ion source.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Erlotinib Quantification
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3][5] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate Erlotinib and this compound from the regions where significant ion suppression occurs. A slower gradient can improve the separation of the analyte from interfering matrix components.[2]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[5]
Issue 2: Unexpectedly Low or High Signal Intensity for Erlotinib
Possible Cause: Significant ion suppression or enhancement.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram where matrix effects are most pronounced.
-
Evaluate Different Ionization Sources: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) might reduce susceptibility to matrix effects.[1]
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components.[3] However, ensure the final concentration of Erlotinib remains within the linear range of the assay.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
Objective: To quantitatively assess the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard (Erlotinib and this compound) spiked into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank plasma before the extraction process.[2]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV) of the MF across different lots of plasma should ideally be <15%.
-
Protocol 2: Sample Preparation Methods to Mitigate Matrix Effects
A. Protein Precipitation (PPT)
-
Principle: Proteins are precipitated from the plasma by adding an organic solvent (e.g., acetonitrile, methanol).[8]
-
Procedure:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
B. Liquid-Liquid Extraction (LLE)
-
Principle: Erlotinib is extracted from the aqueous plasma into an immiscible organic solvent.[3]
-
Procedure:
-
To 200 µL of plasma, add the internal standard and 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[3][8]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
C. Solid-Phase Extraction (SPE)
-
Principle: Erlotinib is retained on a solid sorbent while interfering components are washed away.[5]
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Erlotinib and this compound with a strong solvent.
-
Evaporate the eluate and reconstitute it in the mobile phase for injection.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Erlotinib Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | Higher potential for ion suppression | Good removal of phospholipids[3] | Excellent removal of interferences[5] |
| Recovery | Generally good | Can be variable, dependent on solvent | High and reproducible |
| Selectivity | Lower | Moderate | High |
| Throughput | High | Moderate | Lower |
Table 2: Representative LC-MS/MS Parameters for Erlotinib and this compound
| Parameter | Erlotinib | This compound (IS) |
| Precursor Ion (m/z) | 394.2 | 400.4 |
| Product Ion (m/z) | 278.1 | 278.1 |
| Reference | [9] | [9] |
Visualizations
Caption: General workflow for Erlotinib quantification in plasma.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Erlotinib and Erlotinib D6 Separation
Welcome to the technical support center for the chromatographic separation of Erlotinib and its deuterated internal standard, Erlotinib D6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges users may encounter during the separation of Erlotinib and this compound.
Q1: Why are my Erlotinib and this compound peaks separating, and how can I get them to co-elute?
A1: The separation of a deuterated internal standard from its parent analyte is a known phenomenon called the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase of the HPLC column.[1] In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.
Solutions to Improve Co-elution:
-
Modify the Gradient: A shallower gradient slope around the elution time of the analytes can help improve co-elution.[1]
-
Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation and may improve the co-elution of the two compounds.[1]
-
Experiment with Column Chemistry: Trying different stationary phases (e.g., C8, Phenyl-Hexyl instead of C18) can minimize the isotope effect for your specific analytes.[1]
-
Consider a Lower Resolution Column: In some LC-MS applications where mass separation is the primary means of differentiation, a column with lower resolving power can be used to intentionally merge the peaks.[2]
Q2: I'm observing poor peak shape (tailing or fronting) for Erlotinib. What are the likely causes and solutions?
A2: Poor peak shape for Erlotinib is often related to the mobile phase pH or secondary interactions with the column.
Causes and Solutions for Peak Tailing:
-
Suboptimal Mobile Phase pH: For amine-containing compounds like Erlotinib, a mobile phase pH 2 to 2.5 units below the pKa of the analyte can improve peak shape. A pH of around 2.8 to 4.5 has been used effectively in several methods.[3][4][5]
-
Secondary Interactions: Active silanol groups on the silica support of the column can interact with the basic amine groups of Erlotinib, causing tailing. Adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask these silanol groups.[3]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the sample concentration.[3]
-
Column Degradation: If the column is old or has been used with aggressive mobile phases, it may need to be replaced.[3]
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak fronting can occur. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[3]
-
High Sample Concentration: Similar to tailing, a high sample concentration can also cause fronting. Diluting the sample is a potential solution.[3]
Q3: My Erlotinib peak is splitting. What could be causing this?
A3: Peak splitting can be caused by issues with the method parameters, a blocked frit, or a void in the stationary phase.[6]
Troubleshooting Peak Splitting:
-
Method Parameters: If only a single peak is splitting, it may be an issue with the separation itself. Injecting a smaller sample volume can help determine if two components are eluting very close together.[6] Adjusting the mobile phase composition, temperature, or flow rate can improve resolution.[6]
-
Blocked Frit: A blockage in the column frit can disrupt the sample flow path, leading to peak splitting for all analytes. If this is suspected, the frit or the entire column may need to be replaced.[6]
-
Void in Stationary Phase: A void or channel in the column's stationary phase can also cause peak splitting. This is often irreparable, and the column will need to be replaced.[7]
Frequently Asked Questions (FAQs)
Q1: Is a gradient elution necessary for the separation of Erlotinib and its metabolites?
A1: While some isocratic methods exist for the analysis of Erlotinib, a gradient elution is often recommended for complex samples containing multiple metabolites or impurities.[3] A gradient allows for better separation of compounds with varying polarities and can improve peak resolution.[8]
Q2: What type of HPLC column is most suitable for Erlotinib analysis?
A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of Erlotinib and its related compounds.[3] The specific choice of C18 column may depend on factors like particle size, pore size, and surface chemistry, which can all influence the separation's selectivity and efficiency.[3]
Q3: What are the recommended mobile phases for Erlotinib separation?
A3: Common mobile phases for Erlotinib analysis in reversed-phase chromatography consist of an aqueous component and an organic component.
-
Aqueous Phase: Often a buffered solution to control pH. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.[9] Phosphate buffers are also common for UV detection.[4][5][10] The pH is typically acidic, in the range of 2.8 to 5.0.[4][5][11]
-
Organic Phase: Acetonitrile is a frequently used organic modifier. Methanol is also used, sometimes in combination with acetonitrile.[10]
Q4: How does the choice of internal standard affect the analysis?
A4: An ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte. This compound is a stable isotope-labeled (SIL) internal standard, which is the gold standard for LC-MS quantitation as it co-elutes closely with Erlotinib and experiences similar matrix effects.[2]
Data Presentation: LC Gradient Parameters
The following tables summarize typical LC parameters used for the analysis of Erlotinib.
Table 1: HPLC Columns for Erlotinib Analysis
| Column Type | Dimensions | Particle Size | Reference |
| Waters X Bridge C18 | 75mm x 4.6mm | 3.5µm | [9] |
| BEH XBridge C18 | 100mm x 2.1mm | 1.7µm | [12] |
| Kromasil C18 | 250mm x 4.6mm | 5µm | [11] |
| Hypersil ODS C-18 | 150mm x 4.6mm | 5µm | [12] |
| Symmetry ODS (C18) | 250mm x 4.6mm | 5µm | [5] |
Table 2: Example Mobile Phases and Gradient Conditions
| Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Reference |
| Ammonium acetate buffer pH 9.2 | Acetonitrile | 30:70 (Isocratic) | 0.8 mL/min | [9] |
| 5 mM Ammonium Acetate | Acetonitrile | 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min) | 0.7 mL/min | [12] |
| pH 2.80 phosphate buffer | Acetonitrile | Gradient (details not specified) | 1.2 mL/min | [11] |
| 0.1% orthophosphoric acid | Acetonitrile | 20:80 (Isocratic) | 1.0 mL/min | [12] |
| Phosphate Buffer (pH 3.2) | Methanol | 46:54 (Isocratic) | 1.0 mL/min | [5] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Erlotinib and this compound
This protocol is a generalized procedure based on common practices for the analysis of Erlotinib and its deuterated internal standard in biological matrices.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a water-miscible organic solvent such as acetonitrile or methanol.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC System and Column:
-
HPLC System: A system capable of binary gradient elution.
-
Column: Waters X Bridge C18, 75mm x 4.6mm, 3.5µm.[9]
-
Column Temperature: 40°C.
-
-
Mobile Phase and Gradient:
-
Mass Spectrometry Detection:
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Erlotinib.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. mastelf.com [mastelf.com]
- 9. mastelf.com [mastelf.com]
- 10. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
dealing with ion suppression of Erlotinib D6 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of the Erlotinib D6 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It leads to a decreased response for the analyte of interest, in this case, this compound.[1][2] This phenomenon happens when co-eluting components from the sample matrix, such as proteins, lipids, salts, and other endogenous compounds, interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference reduces the number of this compound ions that reach the detector, resulting in a lower signal intensity and potentially inaccurate quantification.
Q2: How can I identify if ion suppression is the cause of my low this compound signal?
You can perform a post-extraction spike experiment to determine if ion suppression is occurring. This involves comparing the signal response of this compound in a neat solution (pure solvent) to its response when spiked into a blank sample matrix that has already undergone the extraction procedure. A significantly lower signal in the matrix sample compared to the neat solution indicates the presence of ion suppression.[2] Another method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix extract is injected indicates the retention time at which ion-suppressing components are eluting.
Q3: What are the most common sources of matrix effects in bioanalytical samples for Erlotinib analysis?
In bioanalytical matrices like human plasma, the most common sources of interference that cause ion suppression include:
-
Phospholipids: These are abundant in plasma and are known to cause significant ion suppression.
-
Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can interfere with the electrospray ionization process.[3]
-
Proteins: Although most protein is removed during sample preparation, residual amounts can still contribute to matrix effects.
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules present in the biological sample can co-elute with this compound and cause suppression.[1]
Q4: Can the choice of sample preparation technique reduce ion suppression for this compound?
Yes, the sample preparation method is a critical factor in mitigating ion suppression.[1] Different techniques offer varying degrees of cleanup, which directly impacts the level of matrix components introduced into the LC-MS system. Supported Liquid Extraction (SLE) has been shown to be an effective method for the analysis of molecular targeted drugs, offering a good balance of recovery and minimization of matrix effects.[4] While protein precipitation is a simple and fast method, it often results in the least clean extracts and, therefore, the highest potential for ion suppression.[2] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner extracts than protein precipitation.[1][2]
Troubleshooting Guides
Issue: Low or inconsistent this compound signal intensity.
This is a common problem that can often be attributed to ion suppression. Follow these troubleshooting steps to diagnose and resolve the issue.
Troubleshooting Workflow
References
preventing in-source fragmentation of Erlotinib D6
Welcome to the Technical Support Center for Erlotinib D6 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during LC-MS/MS experiments, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to an underestimation of the precursor ion's intensity and an overestimation of fragment ions, potentially compromising the accuracy and precision of quantitative analyses. For deuterated internal standards like this compound, ISF can interfere with the quantification of the unlabeled analyte, Erlotinib.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation in electrospray ionization (ESI) mass spectrometry are excessive energy being transferred to the ions in the source region. The two main instrument parameters that contribute to this are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage is applied to the sampling cone or orifice and helps to desolvate ions. However, if set too high, it can induce fragmentation.
-
High Ion Source Temperature: Elevated temperatures in the ion source, used to aid in desolvation, can provide enough thermal energy to cause the fragmentation of thermally labile molecules.
Q3: What are the expected precursor and fragment ions for Erlotinib and this compound?
In positive ion mode ESI-MS/MS, the protonated molecules ([M+H]⁺) are the precursor ions. The primary fragmentation involves the loss of the side chain.
| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) |
| Erlotinib | 394.2 | 278.1 |
| This compound | 400.2 | 278.1 |
Q4: Can in-source fragmentation of this compound affect the quantification of Erlotinib?
Yes. If this compound undergoes in-source fragmentation, the intensity of its precursor ion at m/z 400.2 will decrease. Since the quantification of Erlotinib is based on the ratio of its peak area to that of the internal standard (this compound), a loss in the internal standard's precursor ion intensity can lead to inaccurate quantification of the analyte.
Troubleshooting Guide: Preventing In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot and prevent in-source fragmentation.
Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.
Quantitative Data: Impact of Source Parameters on Fragmentation
The following table provides illustrative data on how varying the cone voltage and source temperature can impact the relative intensities of the precursor and fragment ions of this compound. Note that optimal values are instrument-dependent and should be determined empirically.
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion (m/z 400.2) Relative Intensity (%) | Fragment Ion (m/z 278.1) Relative Intensity (%) |
| 50 | 350 | 30 | 70 |
| 40 | 350 | 55 | 45 |
| 30 | 350 | 85 | 15 |
| 20 | 350 | 95 | 5 |
| 30 | 450 | 60 | 40 |
| 30 | 400 | 75 | 25 |
| 30 | 300 | 90 | 10 |
-
Bolded values indicate a good starting point for optimization, balancing signal intensity and fragmentation.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage (or fragmentor/declustering potential) that maximizes the precursor ion signal for this compound while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
Methodology:
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion mode.
-
Set the mass analyzer to monitor the precursor ion of this compound (m/z 400.2) and its primary fragment ion (m/z 278.1).
-
Set the ion source temperature and gas flows to the instrument manufacturer's recommended starting values.
-
-
Infusion:
-
Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
-
Cone Voltage Ramp:
-
Begin with a high cone voltage (e.g., 60 V).
-
Acquire the mass spectrum and record the intensities of the precursor and fragment ions.
-
Decrease the cone voltage in increments of 5-10 V (e.g., 60 V, 50 V, 40 V, 30 V, 20 V).
-
At each voltage setting, allow the signal to stabilize before recording the ion intensities.
-
-
Data Analysis:
-
Plot the intensities of the precursor ion (m/z 400.2) and the fragment ion (m/z 278.1) as a function of the cone voltage.
-
Calculate the ratio of the fragment ion intensity to the precursor ion intensity at each voltage.
-
Select the cone voltage that provides a high precursor ion intensity with the lowest possible fragment ion intensity.
-
Protocol 2: Optimization of Ion Source Temperature
Objective: To determine the optimal ion source temperature that ensures efficient desolvation while minimizing thermal degradation and in-source fragmentation of this compound.
Materials:
-
Same as Protocol 1.
Methodology:
-
Instrument Setup:
-
Set the mass spectrometer in positive ion mode, monitoring m/z 400.2 and 278.1.
-
Set the cone voltage to the optimized value determined in Protocol 1.
-
Set the gas flows to the manufacturer's recommended values.
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate.
-
-
Temperature Ramp:
-
Start with a high source temperature (e.g., 500 °C).
-
Acquire the mass spectrum and record the ion intensities.
-
Decrease the source temperature in increments of 50 °C (e.g., 500 °C, 450 °C, 400 °C, 350 °C, 300 °C).
-
Allow the source to equilibrate at each temperature before recording the data.
-
-
Data Analysis:
-
Plot the intensities of the precursor and fragment ions as a function of the source temperature.
-
Identify the temperature that provides a stable and robust precursor ion signal with minimal fragmentation.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.
By following these guidelines and protocols, researchers can effectively minimize the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results in their drug development and research endeavors.
Technical Support Center: Managing Isotopic Cross-Talk Between Erlotinib and Erlotinib-D6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing isotopic cross-talk between the tyrosine kinase inhibitor Erlotinib and its deuterated internal standard, Erlotinib-D6, during quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification is critical in pharmacokinetic studies and therapeutic drug monitoring, and understanding and mitigating isotopic interference is paramount.
Frequently Asked questions (FAQs)
Q1: What is isotopic cross-talk in the context of Erlotinib and Erlotinib-D6 analysis?
A1: Isotopic cross-talk refers to the interference where the signal of the analyte, Erlotinib, contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), Erlotinib-D6. This occurs because naturally abundant heavy isotopes (primarily ¹³C) in the Erlotinib molecule can result in a small percentage of Erlotinib molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of Erlotinib-D6. This can lead to an artificially inflated response for the internal standard, causing an underestimation of the true Erlotinib concentration.
Q2: What are the primary sources of isotopic contribution from Erlotinib to the Erlotinib-D6 signal?
A2: The main sources of isotopic contribution are the natural abundances of heavy isotopes within the Erlotinib molecule (C₂₂H₂₃N₃O₄). The key contributors include:
-
¹³C: Carbon has a natural isotopic abundance of approximately 1.1%. With 22 carbon atoms in the Erlotinib molecule, the probability of one or more ¹³C atoms being present is significant, leading to M+1, M+2, etc., isotopic peaks.
-
¹⁵N: Nitrogen has a natural isotopic abundance of about 0.37% for ¹⁵N.
-
¹⁷O and ¹⁸O: Oxygen also has stable heavy isotopes that contribute to a lesser extent.
Q3: Why is it critical to correct for isotopic interference?
A3: Accurate quantification using a SIL-IS relies on the fundamental assumption that the internal standard's signal is independent of the analyte's concentration. Isotopic cross-talk violates this assumption. Failure to correct for this interference can lead to inaccurate and unreliable data, particularly at high analyte concentrations where the isotopic contribution becomes more pronounced. This can have significant implications in clinical and research settings where precise concentration measurements are essential.
Q4: How can I assess the extent of isotopic cross-talk in my assay?
A4: The degree of isotopic cross-talk should be determined experimentally. This can be done by injecting a high concentration of a certified Erlotinib standard (without any Erlotinib-D6) and monitoring the mass transition for Erlotinib-D6. The response observed in the Erlotinib-D6 channel will represent the percentage of isotopic contribution from Erlotinib.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Erlotinib when using Erlotinib-D6 as an internal standard.
Issue 1: Inaccurate and imprecise results at the upper and lower limits of quantification (ULOQ and LLOQ).
-
Possible Cause: Significant isotopic cross-talk from high concentrations of Erlotinib to the Erlotinib-D6 channel, or impurities in the Erlotinib-D6 standard contributing to the Erlotinib signal.
-
Troubleshooting Steps:
-
Assess Cross-Talk Contribution: Analyze a high-concentration Erlotinib standard and measure the response in the Erlotinib-D6 multiple reaction monitoring (MRM) channel.
-
Optimize Internal Standard Concentration: Increasing the concentration of Erlotinib-D6 can minimize the relative contribution of the cross-talk from Erlotinib.[1] However, be cautious of detector saturation.
-
Mathematical Correction: Apply a correction factor to the measured internal standard response based on the experimentally determined percentage of cross-talk. The corrected IS response can be calculated using the following formula: Corrected IS Response = Measured IS Response - (Analyte Response * Interference Factor) The "Interference Factor" is the experimentally determined percentage of the analyte signal that contributes to the internal standard channel.[2]
-
Check Purity of Internal Standard: Analyze a neat solution of the Erlotinib-D6 standard to check for the presence of unlabeled Erlotinib.
-
Issue 2: Non-linear calibration curve, particularly at higher concentrations.
-
Possible Cause: The contribution from Erlotinib's isotopic peaks to the Erlotinib-D6 signal is not constant across the concentration range, leading to a non-proportional response ratio.
-
Troubleshooting Steps:
-
Use a Different Calibration Model: A quadratic or non-linear regression model may provide a better fit for the calibration curve when significant isotopic interference is present.[3]
-
Monitor a Less Abundant Isotope: If possible, select a precursor ion for the SIL-IS that has a minimal isotopic contribution from the analyte.[4]
-
Issue 3: Poor signal-to-noise ratio for the internal standard.
-
Possible Cause: Insufficient concentration of the internal standard, or significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize IS Concentration: Ensure the concentration of Erlotinib-D6 is sufficient to produce a robust signal across the entire calibration range.
-
Improve Sample Preparation: Enhance sample clean-up procedures (e.g., solid-phase extraction instead of protein precipitation) to reduce matrix effects.
-
Chromatographic Separation: Optimize the LC method to ensure Erlotinib and Erlotinib-D6 elute in a region with minimal matrix suppression.
-
Experimental Protocols
Below is a summary of a typical LC-MS/MS protocol for the quantification of Erlotinib in human plasma.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of cold methanol containing Erlotinib-D6 at a suitable concentration (e.g., 12.5 ng/mL).
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 150 µL of 10 mM ammonium acetate.
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min) |
| Injection Volume | 5 µL |
| Column Temperature | 55°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition Erlotinib | 394.2 > 278.1 m/z[5][6] |
| MRM Transition Erlotinib-D6 | 400.4 > 278.1 m/z[5][6] |
| Source Temperature | 150°C |
| Desolvation Temperature | 600°C |
| Cone Gas Flow | 24 L/Hr |
| Desolvation Gas Flow | 990 L/Hr |
Quantitative Data Summary
The following table summarizes typical mass transitions and validation parameters for Erlotinib LC-MS/MS assays.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Erlotinib | 394.2[5][6] | 278.1[5][6] | 1.00[5] | 2502.02[5] |
| Erlotinib-D6 | 400.4[5][6] | 278.1[5][6] | - | - |
| Validation Parameter | Acceptance Criteria |
| Precision (Intra- and Inter-day) | < 15% RSD (< 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | 85-115% (80-120% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
Visualizations
Caption: A typical experimental workflow for the quantification of Erlotinib in plasma.
Caption: A logical workflow for troubleshooting isotopic cross-talk issues.
Caption: Simplified signaling pathway of Erlotinib's inhibition of EGFR.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]
Technical Support Center: Optimizing Erlotinib-D6 Recovery During Sample Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Erlotinib-D6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Erlotinib-D6 during sample extraction?
A1: Low recovery of Erlotinib-D6 can stem from several factors, primarily related to the chosen extraction method—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT). Key issues include suboptimal solvent choice, incorrect pH, inefficient phase separation in LLE, incomplete elution from SPE cartridges, or co-precipitation of the analyte with proteins in PPT.
Q2: Which extraction method generally yields the highest recovery for Erlotinib-D6?
A2: Based on comparative studies, Supported Liquid Extraction (SLE) has been shown to provide the highest recovery for Erlotinib. One study reported a recovery of 101.3% for Erlotinib using an SLE method with Erlotinib-D6 as the internal standard. This is followed by Liquid-Liquid Extraction (LLE) and then Protein Precipitation (PPT).
Q3: How critical is the choice of internal standard for accurate quantification of Erlotinib?
A3: The choice of internal standard is critical. An ideal internal standard, such as a stable isotope-labeled (SIL) version like Erlotinib-D6, has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during extraction and ionization, effectively compensating for variability in recovery and matrix effects.
Q4: Can matrix effects in LC-MS/MS analysis be mistaken for low recovery?
A4: Yes, matrix effects can significantly impact the ionization of Erlotinib-D6 in the mass spectrometer, leading to ion suppression or enhancement. This can be misinterpreted as low or unexpectedly high recovery. It is crucial to assess matrix effects independently of extraction recovery.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of Erlotinib-D6 when using Solid-Phase Extraction (SPE).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent Chemistry | Ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is suitable for Erlotinib's properties. For reversed-phase SPE, consider a water-wettable polymer-based sorbent like Oasis HLB, which has shown high recovery for a range of analytes. |
| Suboptimal pH of Sample/Solvents | The pH of the sample, wash, and elution solvents is critical for ensuring proper retention and elution. For a basic compound like Erlotinib, adjusting the sample pH to be at least 2 units above its pKa will neutralize it and enhance retention on a reversed-phase sorbent. Conversely, eluting with a solvent at a pH at least 2 units below the pKa will ionize it and facilitate elution. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb Erlotinib-D6 from the sorbent. Increase the organic strength of the elution solvent or try a different solvent with a higher elution strength. Ensure the elution volume is sufficient to elute the analyte completely. |
| Sample Breakthrough | The analyte may not be retained on the cartridge during sample loading. This can be due to too high of a flow rate, a sample solvent that is too strong, or overloading the cartridge. Reduce the loading flow rate and ensure the sample solvent is weaker than the wash solvent. |
| Cartridge Drying Out | For traditional SPE methods, it is important that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. This can lead to inconsistent and low recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Your Liquid-Liquid Extraction (LLE) protocol is resulting in poor Erlotinib-D6 recovery.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Extraction Solvent | The polarity of the extraction solvent should be well-matched to that of Erlotinib. For Erlotinib, solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate have been used successfully.[1] |
| Suboptimal pH of Aqueous Phase | To ensure efficient partitioning into the organic phase, the pH of the aqueous sample should be adjusted to suppress the ionization of Erlotinib. As a basic compound, the pH should be adjusted to be at least 2 units above its pKa. |
| Incomplete Phase Separation | Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, addition of salt to the aqueous phase, or gentle agitation. |
| Insufficient Mixing | Inadequate mixing of the aqueous and organic phases will result in incomplete extraction. Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 1-2 minutes). |
| Analyte Back-Extraction | If the pH of the extraction solvent is not optimal, the analyte may partition back into the aqueous phase. Ensure the properties of both phases are optimized for maximum analyte transfer. |
Low Recovery in Protein Precipitation (PPT)
Problem: You are observing low Erlotinib-D6 recovery after Protein Precipitation (PPT).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Analyte | Erlotinib-D6 may be trapped within the precipitated protein pellet. To mitigate this, optimize the type and volume of the precipitation solvent. Acetonitrile is a commonly used and effective solvent for PPT.[2] |
| Incomplete Protein Precipitation | If proteins are not fully precipitated, they can interfere with subsequent analysis and may retain some of the analyte in the supernatant. A general rule is to use a 3:1 or 4:1 ratio of organic solvent to plasma. |
| Suboptimal Precipitation Solvent | The choice of organic solvent can influence recovery. While acetonitrile is common, methanol or acetone can also be used. Sometimes a mixture of solvents or the addition of a small amount of acid can improve recovery. |
| Insufficient Vortexing/Mixing | Thorough mixing is essential to ensure complete protein precipitation. Vortex the sample vigorously for at least 30 seconds after adding the precipitation solvent. |
| Premature Analyte Degradation | The stability of Erlotinib-D6 in the chosen solvent and at the experimental temperature should be considered. Ensure that the processing time is minimized if degradation is a concern. |
Quantitative Data Summary
The following table summarizes the reported recovery percentages for Erlotinib using different extraction methods.
| Extraction Method | Analyte | Internal Standard | Matrix | Average Recovery (%) | Reference |
| Supported Liquid Extraction (SLE) | Erlotinib | Erlotinib-D6 | Human Plasma | 101.3% | |
| Liquid-Liquid Extraction (LLE) | Erlotinib | Erlotinib-D6 | Human Plasma | 83.6% | |
| Protein Precipitation (PPT) | Erlotinib | Erlotinib-D6 | Human Plasma | 73.3% | |
| Liquid-Liquid Extraction (LLE) | Erlotinib | Erlotinib-D6 | Human Plasma | >80% | [3] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Erlotinib-D6
This protocol is based on a method with a reported recovery of 101.3% for Erlotinib.
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Erlotinib-D6) solution.
-
-
Sample Loading:
-
Load the plasma sample onto a 96-well SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
-
Elution:
-
Add 0.8 mL of methyl tert-butyl ether (MTBE) to each well.
-
Allow the solvent to elute by gravity for 5 minutes.
-
-
Collection:
-
Collect the eluate in a clean 96-well collection plate.
-
-
Analysis:
-
The eluate can be directly injected into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Erlotinib-D6
This protocol is adapted from a method with a reported recovery of over 80%.[3]
-
Sample Preparation:
-
To a polypropylene tube, add 100 µL of human plasma.
-
Add the Erlotinib-D6 internal standard solution.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT) for Erlotinib-D6
This protocol is based on a method with a reported recovery of 73.3%.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the Erlotinib-D6 internal standard.
-
-
Precipitation:
-
Add 400 µL of a cold acetonitrile-methanol-formic acid (50:50:0.15, v/v/v) mixture.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
-
Dilution:
-
Dilute the supernatant with 400 µL of acetonitrile before injection.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflows for SPE, LLE, and PPT of Erlotinib-D6.
Caption: A logical workflow for troubleshooting low Erlotinib-D6 recovery.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
References
Technical Support Center: Ensuring Long-Term Stability of Erlotinib D6 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of Erlotinib D6 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear and accessible format to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Stock Solution | The solubility limit of this compound has been exceeded in the chosen solvent. This can be exacerbated by using DMSO that has absorbed moisture. | - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. - Prepare a new stock solution using fresh, anhydrous DMSO. - Consider preparing a more dilute stock solution. |
| Inconsistent Results in Assays | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. Precipitation of the compound in the final assay medium can also lead to variable concentrations. | - Prepare fresh working solutions from a properly stored stock aliquot for each experiment. - Visually inspect for any precipitation in the final assay medium. - Perform a stability check of your stock solution using the HPLC protocol provided below. |
| Unexpected Peaks in HPLC/LC-MS Analysis | This may indicate the presence of degradation products. Erlotinib is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. | - Review the storage conditions of your stock solution. Ensure it is protected from light and stored at the recommended temperature. - Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks.[1][2] - Refer to the known degradation pathways of Erlotinib to tentatively identify the impurities. |
| Loss of Deuterium Signal (Isotopic Exchange) | While less common for the methoxy group deuteration in this compound, exposure to harsh acidic or basic conditions can potentially lead to isotopic exchange. | - Maintain a neutral pH for your solutions whenever possible. - Avoid prolonged exposure to highly acidic or basic environments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.
Q2: How should I store the solid this compound powder and its stock solutions for long-term stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.[4] The following conditions are recommended:
-
Solid Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store in single-use aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q3: What are the optimal storage conditions for diluted, aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions for more than one day.[4] For experiments, prepare fresh dilutions from your DMSO stock solution immediately before use.
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed by performing an HPLC analysis and comparing the peak area and purity of your stored solution to a freshly prepared standard. The detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q5: What are the known degradation pathways for Erlotinib?
A5: Erlotinib is known to degrade under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1][2] Degradation can involve modifications to the quinazoline ring and the side chains.
Data Presentation: Stability of this compound
The following table summarizes the recommended storage conditions to ensure the long-term stability of this compound.
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[4] |
| Stock Solution | DMSO | -80°C | Up to 1 year[4] |
| Aqueous Solution | Aqueous Buffer | 4°C | Not recommended for more than 24 hours |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound stock solutions.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1] The exact ratio should be optimized for your system to achieve good peak separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 290 nm.[1]
-
-
Procedure:
-
Prepare a Fresh Standard: Prepare a fresh solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Prepare the Test Sample: Dilute an aliquot of your stored this compound stock solution to the same concentration as the fresh standard using the mobile phase.
-
Analysis:
-
Inject the fresh standard and record the chromatogram. Note the retention time and peak area.
-
Inject the test sample and record the chromatogram.
-
-
Data Interpretation:
-
Compare the retention times of the major peak in both chromatograms. They should be consistent.
-
Calculate the percentage of the remaining this compound in your stored sample relative to the fresh standard by comparing the peak areas.
-
Examine the chromatogram of the test sample for any additional peaks, which may indicate degradation products.
-
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Workflow for Preparation and Storage of this compound Stock Solutions.
Caption: Mechanism of Action of this compound on the EGFR Signaling Pathway.
Caption: Troubleshooting Decision Tree for Inconsistent Assay Results.
References
Technical Support Center: Minimizing Erlotinib D6 Carryover in Autosamplers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with Erlotinib D6 in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
A1: this compound is a deuterated internal standard for Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Like Erlotinib, it is a hydrophobic and weakly basic compound.[2][3] These properties contribute to its tendency to adsorb to surfaces within the LC-MS system, particularly in the autosampler, leading to carryover. Carryover is the appearance of an analyte in a blank injection following a high-concentration sample.[4]
Q2: What are the common sources of this compound carryover in an autosampler?
A2: The most common sources of carryover are components that come into direct contact with the undiluted sample.[5] For the autosampler, this includes the exterior and interior of the sample needle, the injection valve rotor seal, and the sample loop.[6] Hydrophobic interactions between this compound and these surfaces can lead to its retention and subsequent release in following injections.
Q3: How can I differentiate between carryover and system contamination?
A3: To distinguish between carryover and contamination, a systematic injection of blanks and standards is recommended.[6] In the case of carryover, injecting a series of blank samples after a high-concentration standard should show a decreasing peak area with each subsequent blank. If all blanks show a similar level of the analyte, it is more likely a result of contamination of the mobile phase, blank solution, or a system component.[6]
Q4: What is an acceptable level of carryover for this compound?
A4: For bioanalytical method validation, it is generally recommended that the analyte peak area in a blank injection following the upper limit of quantification (ULOQ) standard should be less than 20% of the analyte peak area at the lower limit of quantification (LLOQ).[7] However, for highly sensitive assays, the required carryover level may need to be significantly lower.
Troubleshooting Guides
Issue 1: Persistent this compound peaks in blank injections after a high-concentration sample.
This guide provides a step-by-step approach to identify and mitigate the source of this compound carryover originating from the autosampler.
Step 1: Identify the Source of Carryover
A systematic approach is crucial to pinpoint the origin of the carryover. The following workflow can help isolate the contributing component.
Caption: Troubleshooting workflow to identify the source of carryover.
Experimental Protocol: Isolating the Autosampler as the Carryover Source
-
Initial Check: Inject a high-concentration this compound standard followed by a blank injection (typically the sample diluent).
-
Observation: If a significant peak for this compound is observed in the blank, proceed to the next step.
-
Bypass Autosampler: If your system allows, perform a manual injection of the blank solution, bypassing the autosampler's injection valve and needle.
-
Analysis:
-
If the carryover peak disappears or is significantly reduced, the autosampler is the primary source of the carryover.
-
If the carryover persists, the issue may lie with the column or the mass spectrometer's ion source.
-
Step 2: Optimize Autosampler Wash Protocol
The composition of the wash solvent and the wash program settings are critical for minimizing carryover of hydrophobic compounds like this compound.[8]
Recommended Wash Solutions:
Erlotinib is soluble in organic solvents like DMSO, DMF, ethanol, and methanol, but has poor aqueous solubility.[9][10] Its solubility is also pH-dependent, increasing at lower pH.[2] Therefore, effective wash solutions should have high organic content and may benefit from acidification.
| Wash Solution Composition | Rationale |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | A strong organic solvent to solubilize this compound, with a small amount of water to improve rinsing. Formic acid can help by protonating the molecule, potentially increasing its solubility. |
| Isopropanol | A strong, less polar organic solvent that can be effective in removing highly hydrophobic residues. |
| "Magic Mix": Water:Acetonitrile:Methanol:Isopropanol (1:1:1:1) with up to 10% Formic Acid | A combination of organic solvents to remove hydrophobic substances.[11] |
Experimental Protocol: Evaluating Wash Solution Effectiveness
-
Prepare Wash Solutions: Prepare the recommended wash solutions.
-
Systematic Testing: For each wash solution, perform the following sequence:
-
Inject a high-concentration this compound standard.
-
Inject three consecutive blank samples.
-
-
Data Analysis: Quantify the peak area of this compound in each blank injection. Calculate the percent carryover using the formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) x 100
-
Comparison: Compare the effectiveness of the different wash solutions in reducing the carryover.
Step 3: Adjust Autosampler Wash Parameters
Increasing the volume, duration, and frequency of the needle wash can significantly reduce carryover.
Experimental Protocol: Optimizing Wash Parameters
-
Select Best Wash Solution: Use the most effective wash solution determined in the previous step.
-
Vary Wash Parameters:
-
Wash Volume: Increase the volume of the needle wash. A good starting point is at least 10 times the injection volume.[5]
-
Wash Duration: Increase the duration of the needle wash cycle.
-
Pre- and Post-Injection Wash: Implement both pre- and post-injection washes to clean the needle before and after sample aspiration and injection.[8]
-
-
Evaluate Carryover: After each adjustment, repeat the injection sequence of a high-concentration standard followed by blanks to assess the impact on carryover.
The following diagram illustrates the relationship between wash parameters and carryover reduction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. arasto.com [arasto.com]
- 11. Column washing and system cleaning – regular care keeps the system clean | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Erlotinib-D6 Isotopic Purity: A Technical Support Guide for Accurate Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Erlotinib-D6 isotopic purity on the accuracy of bioanalytical assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments utilizing Erlotinib-D6 as an internal standard.
Question 1: We are observing a consistent positive bias in our low concentration samples of Erlotinib. Could the isotopic purity of our Erlotinib-D6 internal standard be the cause?
Answer:
Yes, a consistent positive bias, especially at the lower limit of quantification (LLOQ), is a classic indicator of the presence of unlabeled Erlotinib (Erlotinib-D0) in your Erlotinib-D6 internal standard stock.[1] This impurity will contribute to the overall signal of the analyte, leading to an overestimation of the Erlotinib concentration.
To confirm this, you can perform a "zero sample" analysis. This involves preparing a blank matrix sample (e.g., plasma from an untreated subject) and spiking it only with the Erlotinib-D6 internal standard at the same concentration used in your study samples. If you detect a peak at the mass transition of Erlotinib, this confirms the presence of unlabeled analyte in your internal standard. The FDA guidance for bioanalytical method validation recommends that the response from interfering components should not be more than 20% of the analyte response at the LLOQ.[1]
Question 2: Our Erlotinib and Erlotinib-D6 peaks are showing slight chromatographic separation. What could be causing this and how does it affect our results?
Answer:
Chromatographic separation between an analyte and its deuterated internal standard is a phenomenon known as the "isotope effect". This can occur due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules. While often negligible, this separation can become problematic if it leads to differential matrix effects.[2] If the two compounds elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, which can compromise the accuracy and precision of the assay.
To mitigate this, you can try to optimize your chromatographic conditions, such as the gradient profile or the column chemistry, to minimize the separation. If separation persists, it is crucial to assess the matrix effects across the peak elution windows for both Erlotinib and Erlotinib-D6 to ensure that the response is not being skewed.
Question 3: We have noticed a decrease in the Erlotinib-D6 signal and a corresponding increase in the Erlotinib signal in our processed samples over time. What could be the issue?
Answer:
This observation is suggestive of isotopic exchange, where deuterium atoms on the Erlotinib-D6 molecule are replaced by hydrogen atoms from the solvent or matrix. This "back-exchange" leads to a decrease in the concentration of the deuterated internal standard and an artificial increase in the concentration of the unlabeled analyte, resulting in inaccurate quantification.
The stability of the isotopic label is crucial. Deuterium labels on certain positions of a molecule, such as on heteroatoms (O, N, S) or on carbons adjacent to electron-withdrawing groups, can be more susceptible to exchange. When sourcing Erlotinib-D6, it is important to ensure that the deuterium atoms are placed in chemically stable positions. To investigate this, you can perform stability experiments under your sample processing and storage conditions to monitor the signal of both the analyte and the internal standard over time.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Erlotinib-D6 in bioanalytical assays.
Question 1: What are the recommended isotopic and chemical purity levels for Erlotinib-D6 used as an internal standard?
Answer:
For reliable and accurate results in quantitative bioanalysis, it is recommended to use an internal standard with high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic purity (enrichment) of ≥98% are considered acceptable. Regulatory bodies like the FDA emphasize the importance of using high-purity stable isotope-labeled internal standards and require that the potential influence of any unlabeled analyte be evaluated during method validation.[1]
Question 2: How does the presence of unlabeled Erlotinib (D0) in the Erlotinib-D6 internal standard affect the accuracy of the assay?
Answer:
The presence of unlabeled Erlotinib (D0) in the Erlotinib-D6 internal standard introduces a constant amount of the analyte into every sample, including calibration standards and blanks. This leads to a positive bias in the measured concentrations. The impact of this bias is most significant at the lower end of the calibration curve, particularly at the LLOQ, where the contribution from the impurity is a larger proportion of the total analyte signal. This can lead to an overestimation of the analyte concentration in unknown samples.
Question 3: How can we correct for the contribution of unlabeled Erlotinib from the Erlotinib-D6 internal standard?
Answer:
There are two primary methods to correct for the contribution of unlabeled analyte from the internal standard:
-
Blank Subtraction: Analyze a "zero sample" (blank matrix spiked only with the internal standard) to determine the response of the unlabeled analyte originating from the internal standard. This response can then be subtracted from the analyte response in all other samples.
-
Calibration Curve Correction: The presence of unlabeled analyte in the internal standard will result in a non-zero y-intercept in the calibration curve. Instead of forcing the curve through the origin, a linear regression model that accounts for the y-intercept can be used.
Question 4: What is "isotopic cross-talk" and how can it be minimized?
Answer:
Isotopic cross-talk refers to the interference between the mass spectrometric signals of the analyte and its isotopically labeled internal standard. This can occur in two ways:
-
The natural isotopic abundance of the analyte (e.g., ¹³C) can contribute to the signal of the internal standard, especially if the mass difference is small.
-
The presence of unlabeled analyte in the internal standard contributes to the analyte's signal.
To minimize isotopic cross-talk, it is advisable to use an internal standard with a sufficient mass difference from the analyte (generally a mass shift of +3 Da or more is recommended). For Erlotinib (C22H23N3O4, approximate molecular weight 393.44 g/mol ) and Erlotinib-D6 (approximate molecular weight 399.48 g/mol ), the +6 Da mass shift is generally sufficient to prevent significant interference from the natural isotopic distribution of Erlotinib into the Erlotinib-D6 signal.
Data Presentation
Table 1: Theoretical Impact of Erlotinib-D0 Impurity in Erlotinib-D6 on the Accuracy of Erlotinib Quantification
This table illustrates the theoretical positive bias introduced by the presence of unlabeled Erlotinib (D0) in the Erlotinib-D6 internal standard at different concentrations of Erlotinib. The calculations assume a constant concentration of Erlotinib-D6 is added to each sample.
| Erlotinib Concentration (ng/mL) | % D0 Impurity in Erlotinib-D6 | Contribution from Impurity (ng/mL) | Measured Erlotinib Concentration (ng/mL) | % Positive Bias |
| 1.0 (LLOQ) | 0.5% | 0.05 | 1.05 | 5.0% |
| 1.0 (LLOQ) | 1.0% | 0.10 | 1.10 | 10.0% |
| 1.0 (LLOQ) | 2.0% | 0.20 | 1.20 | 20.0% |
| 10 | 0.5% | 0.05 | 10.05 | 0.5% |
| 10 | 1.0% | 0.10 | 10.10 | 1.0% |
| 10 | 2.0% | 0.20 | 10.20 | 2.0% |
| 100 | 0.5% | 0.05 | 100.05 | 0.05% |
| 100 | 1.0% | 0.10 | 100.10 | 0.1% |
| 100 | 2.0% | 0.20 | 100.20 | 0.2% |
Assumptions for calculation: The concentration of the Erlotinib-D6 internal standard solution is 10 ng/mL.
Experimental Protocols
Protocol 1: Assessment of the Contribution of Unlabeled Erlotinib from the Erlotinib-D6 Internal Standard
Objective: To quantify the amount of unlabeled Erlotinib (D0) present as an impurity in the Erlotinib-D6 internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Erlotinib-D6 internal standard solution (at the working concentration used in the assay)
-
Validated LC-MS/MS method for Erlotinib quantification
Procedure:
-
Prepare a "zero sample" by adding a known volume of the Erlotinib-D6 internal standard working solution to a known volume of the blank biological matrix.
-
Prepare a series of calibration standards of Erlotinib in the blank biological matrix.
-
Process the zero sample and the calibration standards using the established sample preparation method.
-
Analyze the processed samples using the validated LC-MS/MS method.
-
Determine the peak area of the Erlotinib signal in the zero sample.
-
Quantify the concentration of the unlabeled Erlotinib in the zero sample by comparing its peak area to the calibration curve. This concentration represents the contribution of the D0 impurity from the internal standard.
Protocol 2: Standard Bioanalytical Method for Erlotinib Quantification in Human Plasma
Objective: To provide a representative LC-MS/MS method for the quantification of Erlotinib in human plasma using Erlotinib-D6 as an internal standard.[3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Erlotinib-D6 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Erlotinib: 394.2 -> 278.1 m/z
-
Erlotinib-D6: 400.2 -> 284.1 m/z
-
3. Data Analysis:
-
Quantify Erlotinib by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Visualizations
Caption: Experimental workflow for the bioanalysis of Erlotinib.
Caption: Simplified signaling pathway of Erlotinib's mechanism of action.
Caption: Logical relationship of isotopic impurity leading to assay bias.
References
Validation & Comparative
Validated Bioanalytical Methods for Erlotinib Using Erlotinib D6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Erlotinib, a tyrosine kinase inhibitor, using its deuterated internal standard, Erlotinib D6. The focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are widely employed for their high sensitivity and selectivity in complex biological matrices such as human plasma. This document summarizes key performance characteristics from various published studies to aid in the selection and implementation of a suitable bioanalytical strategy.
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the validation parameters of different LC-MS/MS methods for the determination of Erlotinib in human plasma using this compound as the internal standard.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Erlotinib
| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 1.0 - 2502.02 | 1.0 | ≥ 0.99 | [1][2] |
| 25 - 5,000 | 25 | Not Specified | [3] |
| 2 - 2,000 | Not Specified (Implied as 2) | > 0.999 | |
| 100 - 2,000 | 100 | Not Specified | [4] |
| 6.25 - 3200 | 6.25 | 0.998 | [5] |
Table 2: Precision and Accuracy of LC-MS/MS Methods for Erlotinib
| Method | Within/Intra-day Precision (% CV) | Between/Inter-day Precision (% CV) | Accuracy (%) | Reference |
| Method A | 0.62 - 7.07 | 0.62 - 7.07 | 94.4 - 103.3 | [1][2] |
| Method B | < 14 | < 14 | < 14 | [3] |
| Method C | < 5.9 | < 3.2 | 98.0 - 106.0 | |
| Method D | < 10 | < 10 | 97.20 - 104.83 (Intra-day), 98.8 - 102.2 (Inter-day) | [6] |
Table 3: Recovery and Matrix Effect of LC-MS/MS Methods for Erlotinib
| Method | Extraction Recovery (%) | Matrix Effect | Reference |
| Method A | > 80 | Not explicitly detailed | [1][2] |
| Method B | > 89 | Studied by analyzing plasma from six individuals; specific values not provided | [3] |
| Method C | 101.3 (SLE) | Not explicitly detailed |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of bioanalytical methods for Erlotinib using this compound.
Method A: High-Performance LC-MS/MS Method[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add this compound internal standard.
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method B: Validated LC-MS/MS Method for Quantification[3][4]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of cold methanol containing this compound.
-
Vortex mix for 15 seconds.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a tube containing 150 µL of 10 mM Ammonium Acetate.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Waters Xevo triple quadrupole mass spectrometer.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 600°C.
-
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Bioanalytical workflow for Erlotinib quantification.
Signaling Pathway of Erlotinib
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Caption: Erlotinib's inhibition of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Erlotinib Assays: A Cross-Validation of Methodologies with a Focus on Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of Erlotinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of analytical methodology and, critically, the internal standard (IS) can significantly impact the reliability and robustness of the assay. This guide provides an objective comparison of various published methods for Erlotinib quantification, with a focus on the different internal standards employed and the associated assay performance.
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Stable isotope-labeled (SIL) internal standards, such as deuterated Erlotinib, are often considered the gold standard as they exhibit similar physicochemical properties to the analyte. However, their availability and cost can be prohibitive, leading researchers to employ other structurally similar compounds. This guide explores the performance of Erlotinib assays utilizing both SIL and non-SIL internal standards.
Comparative Analysis of Assay Performance
The following table summarizes the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods for the quantification of Erlotinib, highlighting the internal standard used in each.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Extraction Recovery (%) | Reference |
| LC-MS/MS | Deuterated Erlotinib (Erlotinib-D6) & OSI-597 | Human Plasma | Erlotinib: 25-5000 | <14 | <14 | <14 | >89 | [1] |
| LC-MS/MS | Stable isotopically labeled TKIs | Human EDTA Plasma | 20-10000 | <13.1 | <10.0 | <13.1 | Not Reported | [2] |
| LC-MS/MS | Erlotinib-D6 | Human EDTA Plasma | 100-2000 | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
| LC-MS/MS | Sorafenib | Human Plasma | 6.25-3200 | <15 | <15 | Within ±15 | Not Reported | [5] |
| LC-MS/MS | Diazepam | Rat Plasma | 10-10000 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| LC-MS/MS | Propranolol | BALB/c nude mice plasma | 0.5-Not Specified | 2.28-15.12 | Not Reported | 0.07-8.00 | Not Reported | [7] |
| LC-MS/MS | Carbamazepine | Human Plasma | 50-4000 | Within ±15.0 | Within ±15.0 | Not Reported | 76.66-97.18 | [8] |
| HPLC-UV | Sorafenib | Human Plasma | 80-4000 | <7.6 | <7.6 | Not Reported | Not Reported | [9] |
| UHPLC-UV | OSI-597 (4-methyl erlotinib) | Human Serum | 6-6000 | <6.8 | <6.8 | ±7.4 | Not Reported | [10] |
| HPLC-UV | None Reported | Biological Samples | 320-20000 | <10 | <10 | 97.20-104.83 | Not Reported | [11] |
Experimental Workflows
The general workflow for the analysis of Erlotinib in biological matrices involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the chosen method and internal standard.
Figure 1: General workflow for LC-MS/MS based Erlotinib assays.
Figure 2: General workflow for HPLC-UV based Erlotinib assays.
Detailed Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard[1]
-
Sample Preparation: Protein precipitation is a common method for sample clean-up in LC-MS/MS assays.[1]
-
Chromatographic Separation: A BEH XBridge C18 column (100 × 2.1 mm, 1.7 μm) is used with a gradient elution of acetonitrile and 5 mM ammonium acetate at a flow rate of 0.7 mL/min.[1] The total run time is approximately 7 minutes.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]
-
Internal Standard: Deuterated erlotinib is utilized as the internal standard for erlotinib.[1]
LC-MS/MS Method with a Non-Isotopically Labeled Internal Standard (Sorafenib)[5]
-
Sample Preparation: The specifics of the sample preparation are not detailed in the abstract but likely involve protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Chromatographic separation is achieved using an elution buffer containing 70% eluent A (0.1% formic acid) and 30% eluent B (100% acetonitrile) at a flow rate of 0.4 ml/min on a Thermo column (50×4.6 mm, 5 microns).[5]
-
Mass Spectrometry: A quadrupole mass spectrometer with an electrospray source is used for detection.[5]
-
Internal Standard: Sorafenib is used as the internal standard.[5]
HPLC-UV Method with a Non-Isotopically Labeled Internal Standard (Sorafenib)[9]
-
Sample Preparation: Liquid-liquid extraction is employed for sample preparation.[9]
-
Chromatographic Separation: Separation is performed with gradient elution on a C8 column using a mobile phase of acetonitrile and 20mM ammonium acetate pH 4.5.[9] The flow rate is 0.4 ml/min, and the run time is 15 minutes.[9]
-
UV Detection: Erlotinib is monitored at 331 nm, while the internal standard, sorafenib, is monitored at 249 nm.[9]
-
Internal Standard: Sorafenib serves as the internal standard.[9]
Discussion on Internal Standard Selection
The choice of internal standard is a critical factor that can influence the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards, such as deuterated Erlotinib, are generally preferred because their physicochemical properties are very similar to the analyte. This similarity helps to compensate for variations in sample extraction, matrix effects, and instrument response.[12][13]
However, the use of non-isotopically labeled internal standards is also common. These are typically compounds that are structurally similar to the analyte but have different molecular weights. While they can provide adequate correction for some sources of variability, they may not perfectly mimic the analyte's behavior, particularly in the presence of significant matrix effects.[12][14] The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can be a significant source of error in LC-MS/MS assays.[12][13] Differential matrix effects between the analyte and a non-isotopically labeled internal standard can lead to inaccurate quantification.[12][14]
The data presented in the comparison table demonstrates that both types of internal standards can be used to develop validated assays for Erlotinib. The choice of which to use will depend on several factors, including the required level of accuracy and precision, the availability and cost of the internal standard, and the complexity of the sample matrix. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended.
Conclusion and Recommendations
A variety of reliable and robust methods have been developed for the quantification of Erlotinib in biological matrices.
-
LC-MS/MS methods generally offer higher sensitivity and selectivity compared to HPLC-UV methods.
-
The use of a stable isotope-labeled internal standard (deuterated Erlotinib) is the gold standard for minimizing variability and ensuring the highest level of accuracy, particularly in the context of complex biological matrices.
-
Non-isotopically labeled internal standards , such as Sorafenib, OSI-597, and others, can also be successfully employed, but careful validation is required to ensure they adequately compensate for potential matrix effects.
-
HPLC-UV methods provide a cost-effective alternative to LC-MS/MS and can be suitable for applications where high sensitivity is not a primary requirement.[9]
Researchers should select the most appropriate method and internal standard based on their specific analytical needs, available instrumentation, and budget. For pivotal studies such as clinical trials or bioequivalence studies, the use of an LC-MS/MS method with a stable isotope-labeled internal standard is highly recommended. For routine therapeutic drug monitoring or preclinical studies, a well-validated method with a non-isotopically labeled internal standard may be sufficient.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Erlotinib-d6 vs. Gefitinib-d6: A Comparative Guide for Use as Internal Standards in Bioanalytical Assays
In the realm of pharmacokinetic and bioanalytical studies, particularly those involving tyrosine kinase inhibitors (TKIs), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible quantification. For the analysis of the widely used TKIs, Erlotinib and Gefitinib, their deuterated analogues, Erlotinib-d6 and Gefitinib-d6, are frequently employed. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data from published literature, to aid researchers in selecting the optimal IS for their specific analytical needs.
Overview of Erlotinib and Gefitinib
Erlotinib and Gefitinib are both potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival. Their therapeutic efficacy is concentration-dependent, necessitating robust analytical methods for their quantification in biological matrices.
Performance as Internal Standards
The ideal internal standard should co-elute chromatographically with the analyte, exhibit similar ionization efficiency and extraction recovery, and not interfere with the analyte's detection. Stable isotope-labeled internal standards, such as Erlotinib-d6 and Gefitinib-d6, are considered the gold standard as they fulfill these criteria to a large extent.
Data Presentation
The following tables summarize the performance characteristics of Erlotinib-d6 and Gefitinib-d6 as internal standards in various LC-MS/MS methods for the quantification of Erlotinib and Gefitinib.
Table 1: Performance of Erlotinib-d6 as an Internal Standard for Erlotinib Quantification
| Parameter | Method 1 | Method 2 | Method 3[1] |
| Linearity Range (ng/mL) | 1.00 - 2502.02 | 25 - 5000 | 100 - 2000 |
| Extraction Recovery (%) | > 80 | > 89 | Not Reported |
| Precision (CV%) | 0.62 - 7.07 | < 14 | Not Reported |
| Accuracy (%) | 94.4 - 103.3 | < 14 | Not Reported |
Table 2: Performance of Gefitinib-d6 as an Internal Standard for Gefitinib Quantification
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Linearity Range (ng/mL) | 1 - 1000 | 15 - 7500 | 20 - 2000 |
| Precision (CV%) | < 5 | 2.9 - 9.9 | < 15 |
| Accuracy (%) | Not Reported | Not Reported | Not Reported |
Table 3: Cross-Application of Erlotinib-d6 for Gefitinib Quantification
| Parameter | Method[1] |
| Linearity Range (ng/mL) | 50 - 1000 |
| Precision (CV%) | Not Reported |
| Accuracy (%) | Not Reported |
Discussion
From the presented data, both Erlotinib-d6 and Gefitinib-d6 demonstrate excellent performance as internal standards for their respective non-deuterated counterparts. They provide good linearity, high recovery, and acceptable precision and accuracy across a range of concentrations.
A key finding for researchers developing multiplexed assays is the successful use of Erlotinib-d6 as an internal standard for the simultaneous quantification of both Erlotinib and Gefitinib [1]. This approach can streamline sample preparation and analysis, reducing both time and cost. However, the study did not provide specific performance data for the use of Erlotinib-d6 with Gefitinib. It is crucial to validate this cross-application thoroughly in-house to ensure it meets the required analytical standards for the specific matrix and instrumentation being used.
The choice between Erlotinib-d6 and Gefitinib-d6 will ultimately depend on the specific requirements of the assay:
-
For single-analyte quantification: Using the corresponding deuterated analogue (Erlotinib-d6 for Erlotinib, Gefitinib-d6 for Gefitinib) is the most straightforward and well-documented approach.
-
For simultaneous quantification of Erlotinib and Gefitinib: Erlotinib-d6 has been shown to be a viable internal standard for both analytes[1]. This can simplify the workflow. However, if optimal accuracy for Gefitinib is critical, using Gefitinib-d6 is recommended. A comprehensive validation should be performed to compare the performance of both internal standards in the specific analytical method.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of key experimental protocols from the cited literature.
Method for Erlotinib Quantification using Erlotinib-d6[1]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) was employed to extract Erlotinib and the internal standard, Erlotinib-d6, from human plasma.
-
Chromatography: A Waters X Bridge C18 column (75mm x 4.6mm, 3.5µm) was used for chromatographic separation. The mobile phase consisted of Acetonitrile and Ammonium acetate buffer (pH 9.2) in a 70:30 v/v ratio, with a flow rate of 0.8 mL/minute.
-
Mass Spectrometry: Detection was performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transitions monitored were m/z 394.2 > 278.1 for Erlotinib and m/z 400.4 > 278.1 for Erlotinib-d6[5].
Method for Gefitinib Quantification using Gefitinib-d6[4]
-
Sample Preparation: Plasma samples (20 µL) were mixed with 60 µL of acetonitrile containing Gefitinib-d6. This protein precipitation method is rapid and straightforward.
-
Chromatography: An ACQUITY HSS T3 1.7 µm C18 column (2.1 x 50 mm) was used. A gradient elution with aqueous and acetonitrile phases, both containing 1 mM ammonium formate and 0.1% formic acid, was employed over a 2-minute run time.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer was used for detection.
Method for Simultaneous Quantification of Erlotinib and Gefitinib using Erlotinib-d6 and Gefitinib-d3[3]
-
Sample Preparation: Protein precipitation was performed by adding a methanol solution containing the internal standards (Erlotinib-d6 and Gefitinib-d3) to the plasma sample.
-
Chromatography: A HyPurity® C18 analytical column was used with a gradient elution of ammonium acetate in water and methanol, both acidified with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization interface was used for detection and quantification.
Conclusion
Both Erlotinib-d6 and Gefitinib-d6 are highly suitable internal standards for the LC-MS/MS quantification of Erlotinib and Gefitinib, respectively. They provide the necessary accuracy and precision for reliable bioanalytical results. For researchers aiming to develop a multiplexed assay for the simultaneous quantification of both TKIs, the use of Erlotinib-d6 as a common internal standard is a viable option, though it requires rigorous in-house validation to ensure it meets the specific performance requirements of the assay. The choice of internal standard should be guided by the analytical goals, balancing the need for simplicity and throughput with the required level of accuracy for each analyte.
References
- 1. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Erlotinib D6 in Bioanalytical Matrices
This guide provides a detailed comparison of the performance of Erlotinib D6 as an internal standard for the quantification of the anti-cancer drug Erlotinib in various biological matrices. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The following sections present quantitative data, experimental protocols, and visual representations of key processes to offer a comprehensive overview of this compound's utility and performance.
Performance Characteristics of this compound
This compound is a deuterated stable isotope-labeled internal standard for Erlotinib. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for correcting for variability in sample preparation and instrument response. The performance of methods using this compound has been validated in several studies, demonstrating high levels of linearity, accuracy, precision, and recovery.
Data Summary
The following table summarizes the performance metrics of Erlotinib quantification in human plasma using this compound as an internal standard, as reported in various studies.
| Performance Metric | Study 1 | Study 2 | Study 3 |
| Matrix | Human Plasma | Human Plasma | Citrate Plasma |
| Linearity Range | 25–5,000 ng/mL[1] | 1.0–2502.02 ng/mL[2][3] | 100–2,000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[2] | ≥ 0.99[2][3] | Not Reported |
| Accuracy | < 14% deviation[1] | 94.4%–103.3%[2][3] | Within ± 15%[4] |
| Precision (RSD) | < 14%[1] | 0.62%–7.07%[2][3] | Not Reported |
| Extraction Recovery | > 89%[1] | > 80%[2][3] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 1.0 ng/mL[2][3] | 100 ng/mL[4] |
Experimental Protocols
The following are representative experimental protocols for the quantification of Erlotinib in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 50 µL of human plasma, add 200 µL of cold methanol containing this compound at a concentration of 12.5 ng/mL.
-
Vortex the mixture for 15 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube containing 150 µL of 10 mM ammonium acetate.
-
Vortex the mixture for 5 minutes and transfer to a 96-well injection plate for LC-MS/MS analysis.
2. Sample Preparation: Liquid-Liquid Extraction
This method offers a cleaner extract compared to protein precipitation.
-
Pipette 20 µL of a plasma sample into a clean tube.[4]
-
Add a deproteinization solution consisting of methanol with the internal standards, including this compound.[4]
-
Vortex the mixture for 2 minutes.[4]
-
Centrifuge at 11,300 x g for 5 minutes.[4]
-
The resulting supernatant is then ready for injection into the LC-MS/MS system.[4]
3. LC-MS/MS Conditions
The following are typical chromatographic and mass spectrometric conditions.
-
Chromatographic Column: Waters XBridge C18, 75mm x 4.6mm, 3.5µm[2][3] or HyPurity® C18, 50 mm × 2.1 mm, 3 μm.[4]
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.[2]
-
Flow Rate: 0.7–0.8 mL/min.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Mandatory Visualizations
The following diagrams illustrate key aspects of Erlotinib analysis and its mechanism of action.
Caption: Experimental workflow for Erlotinib quantification.
Caption: Simplified EGFR signaling pathway and Erlotinib's mechanism of action.
Comparison with Alternatives and Advantages of this compound
While other internal standards, such as structural analogs, can be used for the quantification of Erlotinib, stable isotope-labeled internal standards like this compound are considered the gold standard in LC-MS/MS-based bioanalysis.
Advantages of this compound:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Erlotinib, meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution is critical for accurate compensation.
-
Correction for Matrix Effects: The primary advantage of using a stable isotope-labeled internal standard is its ability to effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of quantification. Since this compound is affected by matrix effects in the same way as Erlotinib, the ratio of their signals remains constant, leading to more reliable results.
-
Improved Accuracy and Precision: By correcting for variability in both sample preparation and instrument response, this compound significantly improves the accuracy and precision of the analytical method.[1][2][3]
-
Reduced Method Development Time: The use of a stable isotope-labeled internal standard can simplify method development and validation, as it is less susceptible to issues arising from matrix effects.
References
- 1. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Quantitative Analysis of Erlotinib with Erlotinib D6: A Comparative Guide to Linearity and Range Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of the linearity and range determination for the anti-cancer drug Erlotinib, with its deuterated internal standard, Erlotinib D6. The focus is on validated bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a compilation of experimental data and protocols to aid in method development and evaluation.
Performance Comparison of Analytical Methods
The quantification of Erlotinib in biological matrices is predominantly achieved through LC-MS/MS due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accuracy and precision. The following table summarizes the linearity and range of various validated methods for Erlotinib quantification.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Matrix |
| LC-MS/MS | This compound | 1.0 - 2502.02 | ≥ 0.99 | 1.0 | 2502.02 | Human Plasma[1] |
| LC-MS/MS | This compound | 2 - 2000 | > 0.999 | 2 | 2000 | Human Plasma[2] |
| LC-MS/MS | Deuterated Erlotinib | 25 - 5000 | Not Specified | 25 | 5000 | Human Plasma[3] |
| LC-MS/MS | This compound | 100 - 2000 | Not Specified | 100 | 2000 | Citrate Plasma[4] |
| LC-MS/MS | Diazepam | 10 - 10000 | Not Specified | 10 | 10000 | Rat Plasma |
| LC-MS/MS | OSI-597 | 5 - 2500 | Not Specified | 5 | 2500 | Rat Plasma[5] |
| HPLC-UV | Not Specified | 320 - 20000 | Not Specified | 320 | 20000 | Biological Samples[2][6] |
| HPLC-UV | Not Specified | 100 - 4500 | Not Specified | 100 | 4500 | Not Specified[5] |
| Spectrofluorimetry | Not Specified | 125 - 1000 | 0.9998 | 15 (LOD) | 1000 | Spiked Human Plasma[5] |
Experimental Workflow and Protocols
The determination of linearity and range is a critical component of analytical method validation. The following diagram illustrates a typical experimental workflow for this process using LC-MS/MS.
A detailed experimental protocol for the LC-MS/MS analysis of Erlotinib is outlined below, based on common practices from validated methods.[1][3]
1. Preparation of Stock and Working Solutions:
-
Erlotinib Stock Solution: Accurately weigh and dissolve Erlotinib in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.
-
This compound Stock Solution (Internal Standard): Prepare a stock solution of this compound in a similar manner.
-
Working Solutions: Prepare serial dilutions of the Erlotinib stock solution with a mixture of organic solvent and water to create working solutions for calibration standards and quality control samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the Erlotinib working solutions to achieve a series of concentrations covering the expected range of the study samples. A typical range is 1 to 2500 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.
3. Sample Extraction:
-
To a small volume of plasma sample (e.g., 100 µL), add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile.
-
Alternatively, liquid-liquid extraction can be employed using a suitable organic solvent.
-
Vortex and centrifuge the samples to separate the supernatant containing the analyte and internal standard.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for separation.[1][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][3]
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Erlotinib and this compound. For Erlotinib, a common transition is m/z 394.2 > 278.1, and for this compound, it is m/z 400.4 > 278.1.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Erlotinib to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of ≥ 0.99 is generally considered acceptable.[1]
-
The linearity of the method is established over the range where the calibration curve is linear, accurate, and precise. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques have been validated for the quantification of Erlotinib:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be suitable for the analysis of pharmaceutical dosage forms or in situations where higher concentrations are expected.[2][6] The linearity range for HPLC-UV methods is typically in the higher ng/mL to µg/mL range.
-
Spectrofluorimetry: This technique offers good sensitivity and has been used for the determination of Erlotinib in spiked human plasma.[5] It provides a linear range in the ng/mL level.
The choice of analytical method depends on the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. For pharmacokinetic and therapeutic drug monitoring studies where low concentrations of Erlotinib are expected, LC-MS/MS with a deuterated internal standard like this compound remains the most reliable and robust method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Erlotinib-D6 for Precise Erlotinib Quantification
In the landscape of targeted cancer therapy, the accurate quantification of therapeutic agents is paramount for both clinical efficacy and research. Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires precise measurement in biological matrices. The use of a stable isotope-labeled internal standard, Erlotinib-D6, has emerged as a gold standard for achieving high accuracy and precision in bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Erlotinib quantification using Erlotinib-D6 against other analytical approaches, supported by experimental data and detailed protocols.
Superior Performance with an Isotopic Internal Standard
The ideal internal standard (IS) in mass spectrometry-based quantification should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis. Erlotinib-D6, a deuterated form of Erlotinib, offers this advantage, co-eluting with the parent drug and exhibiting identical ionization efficiency, which leads to more reliable and reproducible results.
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of various analytical methods for Erlotinib quantification. The data highlights the superior accuracy and precision achieved with methods employing Erlotinib-D6.
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Erlotinib-D6 | 1.0 - 2502.02 | 1.0 | 94.4 - 103.3 | 0.62 - 7.07 | >80 | [1] |
| LC-MS/MS | Deuterated Erlotinib | 25 - 5000 | 25 | <14 | <14 | >89 | [2] |
| LC-MS/MS | Crizotinib-D5, Gefitinib-D3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| HPLC-MS/MS | Midazolam | Not Specified | 10 (Erlotinib) | 90 (Intra-day) | 9 (Intra-day) | Not Specified | [4] |
| LC-MS/MS | Diazepam | 10 - 10000 | 10 | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS | Linezolid | 5 - 2000 | 5 | Not Specified | <10 | 90.9 - 95.6 | [5] |
| RP-HPLC | Not Specified | 0 - 140 µg/mL | 0.08 µg/mL | Not Specified | <2 | Not Specified | [6] |
| RP-HPLC | Not Specified | 10 - 60 µg/mL | Not Specified | 101.10 (Mean) | <2 | Not Specified | [7] |
Table 1: Comparison of Linearity, LLOQ, Accuracy, Precision, and Recovery. This table showcases the performance metrics of different analytical methods for Erlotinib quantification. Methods utilizing Erlotinib-D6 as an internal standard consistently demonstrate a wide linear range, low limit of quantification, and high accuracy and precision.
Experimental Protocols: A Closer Look
The robustness of an analytical method is intrinsically linked to its protocol. Below are detailed methodologies for Erlotinib quantification using Erlotinib-D6 via LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)[1]
-
Aliquotting : Take a 100 µL aliquot of human plasma.
-
Internal Standard Addition : Add the working solution of Erlotinib-D6.
-
Extraction : Add 2 mL of the extraction solvent.
-
Vortexing : Vortex the mixture for 10 minutes.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Supernatant Transfer : Transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue with the mobile phase.
Sample Preparation: Protein Precipitation[2][3]
-
Aliquotting : To 50 µL of plasma.
-
Precipitation : Add 200 µL of cold methanol containing Erlotinib-D6.
-
Vortexing and Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection : Collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions[1]
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : Waters X Bridge C18, 75mm x 4.6mm, 3.5µm.
-
Mobile Phase : Acetonitrile and Ammonium acetate buffer (pH 9.2) in a 70:30 v/v ratio.
-
Flow Rate : 0.8 mL/minute with a 1:1 post-column split.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI).
-
MRM Transitions :
-
Erlotinib: 394.2 > 278.1 (m/z)
-
Erlotinib-D6: 400.4 > 278.1 (m/z)
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps in the quantification of Erlotinib using Erlotinib-D6 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 7. saapjournals.org [saapjournals.org]
Establishing the Limit of Quantification for Erlotinib using Erlotinib D6 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing the Limit of Quantification (LOQ) for the anti-cancer drug Erlotinib, utilizing its deuterated analog, Erlotinib D6, as an internal standard (IS). The focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are predominantly used for the bioanalysis of Erlotinib due to their high sensitivity and specificity.
Comparative Analysis of Published LOQ Values
The determination of a reliable LOQ is a critical step in method validation for the quantitative analysis of pharmaceuticals. Below is a comparison of LOQ values for Erlotinib in human plasma from various published studies. These values are influenced by the specific instrumentation, sample preparation techniques, and chromatographic conditions employed.
| LOQ (ng/mL) | Internal Standard | Sample Preparation | Chromatographic Method | Reference |
| 1.0 | This compound | Liquid-Liquid Extraction | HPLC-MS/MS | [1] |
| 1.5 | Sitagliptin and Efervirenz | Not Specified | LC-MS/MS | [2][3] |
| 2.0 | This compound | Supported Liquid Extraction | HILIC-MS/MS | [3] |
| 5.0 | Linezolid | Protein Precipitation | LC-MS | [4] |
| 9.70 | Diazepam | Protein Precipitation | LC-MS/MS | [2] |
| 25 | This compound | Protein Precipitation | LC-MS/MS | [5] |
| 100 | Not Specified | Not Specified | HPLC-MS/MS | [6] |
| 150 | Not Specified | Not Specified | HPLC-UV | [7] |
Note: The variability in LOQ values highlights the importance of optimizing the analytical method based on the specific requirements of a study and the available instrumentation. The use of a stable isotope-labeled internal standard like this compound is generally preferred as it closely mimics the analyte's behavior during sample processing and ionization, often leading to lower and more robust LOQ values.
Detailed Experimental Protocol for LOQ Determination
This section outlines a typical experimental protocol for establishing the LOQ of Erlotinib in human plasma using this compound as an internal standard, based on common practices identified in the literature.
1. Materials and Reagents:
-
Erlotinib hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (or other suitable buffer salts)
-
Formic acid (or other suitable mobile phase additives)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Erlotinib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by serially diluting the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v).
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the Erlotinib working solutions to achieve a concentration range that brackets the expected LOQ. A typical range might be 0.5 ng/mL to 2500 ng/mL.[1]
-
The lowest concentration standard is the Lower Limit of Quantification (LLOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation Method):
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of cold methanol containing the internal standard, this compound, at a fixed concentration (e.g., 12.5 ng/mL).
-
Vortex the mixture thoroughly for about 15 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 9.2) and an organic solvent (e.g., acetonitrile) is typical.[1]
-
Flow Rate: A flow rate of around 0.8 mL/minute is often employed.[1]
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize cone voltage and collision energy for both analyte and internal standard to maximize signal intensity.
-
6. Data Analysis and LOQ Establishment:
-
Construct a calibration curve by plotting the peak area ratio of Erlotinib to this compound against the nominal concentration of the calibration standards.
-
The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
According to regulatory guidelines, the precision (expressed as the coefficient of variation, CV%) at the LOQ should be ≤ 20%, and the accuracy (expressed as the percentage of the nominal value) should be within 80-120% (or ±20%).
-
Analyze at least five replicate samples at the proposed LOQ concentration to determine precision and accuracy.
Alternative Internal Standards
While this compound is the most suitable internal standard due to its close structural and physicochemical similarity to Erlotinib, other compounds have been used in published methods. The choice of internal standard can impact the performance of the assay, including the achievable LOQ.
-
Diazepam: Used in an LC-MS/MS method for Erlotinib in rat plasma.[2]
-
Linezolid: Employed in an LC-MS method for Erlotinib determination.[4]
-
Sitagliptin and Efervirenz: Utilized in an LC-MS/MS method for the simultaneous quantification of multiple compounds including Erlotinib.[2][3]
The use of a non-isotopically labeled internal standard may introduce variability due to differences in extraction recovery and ionization efficiency compared to the analyte.
Workflow for Establishing the Limit of Quantification
The following diagram illustrates the key steps involved in the experimental workflow for determining the LOQ of Erlotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. latamjpharm.org [latamjpharm.org]
- 5. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Analysis of Erlotinib
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Erlotinib is paramount. Erlotinib, a tyrosine kinase inhibitor used in cancer therapy, requires precise analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.
Principles of Detection
HPLC-UV relies on the principle of light absorption. Erlotinib, containing a chromophore in its molecular structure, absorbs ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of Erlotinib in the sample, allowing for quantification. A simple, sensitive, and precise reverse-phase HPLC method has been developed for Erlotinib hydrochloride in tablet dosage form, with detection carried out at 248nm.[1]
LC-MS/MS , on the other hand, is a more sophisticated technique that combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity. For Erlotinib, the multiple reaction monitoring transitions are often set at m/z 394.2 > 278.1.[2][3]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for Erlotinib analysis often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. Below is a summary of their performance characteristics based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 100 - 1500 ng/mL[4], 320 - 20000 ng/mL[5], 88.32 - 132.48 µg/mL[1], 10 - 60 µg/mL[6], 75.02 - 225.06 µg/mL, 37.50 - 225.00 µg/mL[7] | 1.0 - 2502.02 ng/mL[2][3], 25 - 5000 ng/mL, 5 - 2500 ng/mL (plasma)[8], 10 - 10000 ng/mL[8], 100 - 2000 ng/mL[9][10], 5 - 2000 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL[4], 0.148 µg/mL[6], 0.08 µg/mL[11], 0.000766 µg/mL[12], 0.45 µg/mL[7] | 0.3 ppm[13] |
| Limit of Quantification (LOQ) | 3 ng/mL[4], 0.364 µg/mL[6], 0.24 µg/mL[11], 0.002323 µg/mL[12], 1.50 µg/mL[7] | 1.0 ng/mL[2][3], 1.5 ng/mL[8][14], 5.0 ng/mL[14], 0.15 ng/mL (didesmethyl erlotinib), 0.5 ng/mL (OSI-420), 25 ng/mL (Erlotinib) |
| Accuracy (% Recovery) | 97.20 - 104.83% (intra-day), 98.8 - 102.2% (inter-day)[5], 78.39 - 117.83%[1], 99 - 102%[6], 100.5 - 101.1% | 94.4 - 103.3%[2][3], < 14% (Precision and Accuracy), 90 - 110%[8], 90.9 - 95.6%, 73.57 - 79.46%[15] |
| Precision (%RSD) | < 10% (intra- and inter-day)[5], < 2.0% | 0.62 - 7.07% (within and between run)[2][3], < 14%, < 5%[8], < 10%, ≤ 7.38% (inter-day)[15] |
As the table illustrates, LC-MS/MS methods generally offer significantly lower limits of detection and quantification, making them the superior choice for applications requiring high sensitivity, such as the analysis of biological samples with low drug concentrations. HPLC-UV, while less sensitive, can be a robust and cost-effective option for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of Erlotinib is high.
Experimental Protocols
Representative HPLC-UV Method
A simple, sensitive, and precise reverse-phase HPLC method for the determination of Erlotinib hydrochloride in tablet dosage form has been reported with the following parameters:[1]
-
Chromatographic System: A C18 column (150mm × 4.6mm, 5.0µm) was used for separation.
-
Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate and acetonitrile (50:50 v/v), with the pH adjusted to 4.5 with methanol.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 248 nm.
-
Column Temperature: 30°C.
-
Run Time: Approximately 7 minutes, with Erlotinib eluting at around 6.5 minutes.[1]
Representative LC-MS/MS Method
A validated LC-MS/MS method for the quantification of Erlotinib in human plasma has been described with the following conditions:
-
Chromatographic System: A BEH XBridge C18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer.
-
Ionization Mode: Multi-reaction monitoring (MRM).
-
Sample Preparation: Protein precipitation.
-
Run Time: 7 minutes.
Visualizing the Methodologies
To further clarify the workflows and principles of these two analytical techniques, the following diagrams are provided.
Caption: General workflow for Erlotinib analysis using HPLC-UV or LC-MS/MS.
Caption: Comparison of UV and MS/MS detection principles for Erlotinib.
Conclusion
References
- 1. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. researchgate.net [researchgate.net]
- 3. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saapjournals.org [saapjournals.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. ijcap.in [ijcap.in]
- 13. A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. PPT - Development and Validation of a LC-MS/MS Method for the Determination of Erlotinib in Sprague Dawley Rat Serum and its A PowerPoint Presentation - ID:8029064 [slideserve.com]
Safety Operating Guide
Safe Disposal of Erlotinib D6: A Guide for Laboratory Professionals
Erlotinib D6, a deuterated form of the tyrosine kinase inhibitor Erlotinib, requires stringent handling and disposal protocols due to its classification as a hazardous and cytotoxic substance.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines for cytotoxic agents.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound. Personnel must be trained in the correct procedures for donning and doffing PPE to minimize contamination risks.
| Task | Required PPE | Specifications |
| Unpacking and Storage | Double Gloves, Gown, Eye Protection | Inspect package integrity. If damaged, treat as a spill. |
| Preparation and Handling (in a Biological Safety Cabinet) | Cap, Surgical Mask, Shoe Covers, Gown, Double Gloves | All work should be organized to limit the potential for contamination. |
| Waste Disposal | Double Gloves, Gown, Eye Protection | Handle all waste as cytotoxic. |
| Spill Cleanup | Respirator, Chemical Splash Goggles, Full-face Shield, Moisture-resistant Gown, Double Gloves (industrial thickness) | A spill kit should be readily available. |
Note on Gloves: It is recommended to use chemotherapy-tested nitrile gloves. Always wear double gloves for adequate protection.[1]
II. Operational Plan: Step-by-Step Disposal Procedures
The proper disposal of this compound and any contaminated materials is a multi-step process that requires careful attention to detail at each stage.
A. Segregation of Waste:
-
Immediate Segregation: At the point of generation, all this compound waste must be segregated from other waste streams.[2]
-
Waste Categories:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound.
-
Non-Sharps: Vials, gloves, gowns, and other materials contaminated with this compound.
-
Unused Product: Any remaining or expired this compound.
-
B. Packaging of Waste:
-
Sharps Containers: All sharps must be placed directly into a designated puncture-proof, leak-proof sharps container with a purple lid.[3] These containers should be clearly labeled as "Cytotoxic Waste".
-
Non-Sharps Containers: Non-sharp cytotoxic waste should be placed in yellow and purple-colored, leak-proof bags.[3] For added safety, consider double bagging the waste.[4]
-
Unused Product: Unused or expired this compound should be disposed of in a rigid yellow container with a purple lid.[3]
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".
C. Storage of Waste:
-
Designated Area: Store all cytotoxic waste in a secure, designated area away from general laboratory traffic.
-
Limited Access: Access to the cytotoxic waste storage area should be restricted to authorized personnel.
D. Final Disposal:
-
Incineration: The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[3][5]
-
Waste Transporters: Use certified waste transporters for the off-site transportation of cytotoxic waste.[3]
-
Documentation: Ensure all hazardous waste is accompanied by a hazardous waste consignment note until it reaches its final disposal location.[3]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous and cytotoxic waste.[1]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
A. Minor Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[1]
-
Containment: Use dry clean-up procedures and avoid generating dust.[1] Dampen with water to prevent dusting before sweeping.[1]
-
Collection: Use a vacuum cleaner fitted with a HEPA filter to collect the spilled material.[1]
-
Disposal: Place all cleanup materials in a designated cytotoxic waste container.[1]
-
Decontamination: Clean the spill area thoroughly.
B. Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Containment: If safe to do so, contain the spill to prevent it from spreading.
-
Professional Assistance: Contact your institution's environmental health and safety department or a professional hazardous waste management company for cleanup.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Erlotinib D6
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Erlotinib D6, a hazardous substance requiring stringent protective measures. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is classified as a hazardous substance, posing risks of being harmful if swallowed, causing skin and eye irritation, and potentially leading to serious health damage with prolonged exposure.[1][2] It is also suspected of having carcinogenic effects and impairing fertility.[1][3] Due to these potential health hazards, the adoption of comprehensive personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, categorized by the type of protection. Double gloving is recommended for enhanced safety.[1]
| Protection Type | Required PPE | Specifications & Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended.[1][2] Consider double gloving for added protection.[1] Gloves must be powder-free and tested for use with chemotherapy drugs (ASTM D6978). |
| Eye Protection | Safety glasses or goggles | Should be worn to protect against splashes. |
| Respiratory Protection | Dust respirator or N95 mask | A NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[2] |
| Body Protection | Laboratory coat or coveralls | For quantities up to 500 grams, a laboratory coat is suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall with low permeability is recommended.[1] Gowns should be impervious, disposable, have long sleeves with knitted or elastic cuffs, and close in the back.[4] |
| Foot Protection | Protective shoe covers | Recommended to prevent the spread of contamination.[1] |
| Head Protection | Head covering | Recommended to prevent contamination of hair.[1] |
Handling and Disposal Protocols
Safe handling and disposal are critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.[1]
| Procedure | Key Steps & Precautions |
| General Handling | - Avoid breathing dust and contact with skin and eyes.[1][2] - Use in a well-ventilated area or with local exhaust ventilation.[2] - Wash hands thoroughly after handling.[2] |
| Minor Spills | - Clean up spills immediately.[1] - Wear full PPE, including a dust respirator.[1] - Use dry clean-up procedures; avoid generating dust.[1] - Vacuum spills with a HEPA-filtered vacuum cleaner.[1] - Dampen with water before sweeping to prevent dusting.[1] - Place collected waste in a suitable, labeled container for hazardous waste disposal.[1] |
| Disposal | - Dispose of this compound and its container as hazardous waste.[1] - Follow all local, state, and federal regulations for hazardous waste disposal.[1] - Avoid release to the environment.[1] |
Emergency First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2] |
Visual Workflow Guides
To further clarify the necessary procedures, the following diagrams illustrate the logical workflows for handling this compound and selecting the appropriate PPE.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
